molecular formula C20H30O6 B8260304 Pterisolic acid F

Pterisolic acid F

Cat. No.: B8260304
M. Wt: 366.4 g/mol
InChI Key: DEXISWHCLDQHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pterisolic acid F is a useful research compound. Its molecular formula is C20H30O6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXISWHCLDQHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Pterisolic acid F

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Pterisolic Acid F

Introduction

This compound is a naturally occurring diterpenoid compound.[] It belongs to the ent-kaurane class of diterpenoids and has been isolated from the fern Pteris semipinnata.[2][3] As a member of this extensive family of natural products, this compound holds potential interest for researchers in medicinal chemistry and drug discovery due to the diverse biological activities often associated with kaurane (B74193) diterpenoids. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with generalized experimental protocols relevant to its study.

Physical and Chemical Properties

This compound is a complex organic molecule with several stereocenters and functional groups that dictate its physical and chemical behavior. It is described as a brown powder in its isolated form.[]

Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental data.

PropertyValueSource
CAS Number 1401419-90-6[2]
Molecular Formula C₂₀H₃₀O₆
Molecular Weight 366.45 g/mol
Appearance Brown Powder
Density 1.4 ± 0.1 g/cm³ (Experimental) 1.36 ± 0.1 g/cm³ (Predicted)
Boiling Point 583.6 ± 50.0 °C at 760 mmHg (Predicted)
pKa 4.52 ± 0.70 (Predicted)
LogP 0.74
Synonyms (5β,8α,9β,10α,13α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid (4alpha,16alpha)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid

Note: The solubility of this compound has not been explicitly reported, but related compounds (Pterisolic acid C) are soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Spectral Characterization Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The primary reference for its isolation and characterization is the publication by Wang F, et al. in the Chemical & Pharmaceutical Bulletin (Tokyo) in 2011, which would contain the detailed spectral data. The key methods used are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and correlation spectra (like COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms and the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of this compound. Fragmentation patterns observed in MS/MS experiments can further help to confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and ketone (C=O) groups, which are present in the structure of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities of this compound or the signaling pathways it may modulate. The compound is categorized under general "Signaling Pathways >> Others >> Others," indicating a lack of specific pathway association in major databases.

However, the ent-kaurane diterpenoid scaffold is a well-known pharmacophore associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-cancer effects. Therefore, it is plausible that this compound may exhibit similar properties, which warrants further investigation.

Experimental Protocols

The following sections describe generalized methodologies for the isolation, characterization, and biological evaluation of natural products like this compound.

Isolation and Purification of this compound

This compound is isolated from the fern Pteris semipinnata. The general workflow for such an extraction and purification process is as follows:

  • Preparation of Plant Material: The plant material (Pteris semipinnata) is collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with ethanol (B145695). This is typically performed by maceration or Soxhlet extraction over an extended period to ensure the exhaustive removal of secondary metabolites.

  • Concentration: The resulting ethanol extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This multi-step process may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to perform an initial fractionation of the extract.

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound from the enriched fractions obtained from column chromatography.

G cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Structural Elucidation plant Dried & Powdered Pteris semipinnata extract Ethanol Extraction plant->extract crude Crude Extract extract->crude column_chrom Column Chromatography crude->column_chrom fractions Enriched Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir structure Confirmed Structure nmr->structure ms->structure ir->structure

Caption: Workflow for Isolation and Characterization.

Structural Elucidation Methodology
  • Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For mass spectrometry, the sample is dissolved in a volatile solvent like methanol (B129727) or acetonitrile.

  • NMR Spectroscopy:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Mass Spectrometry: The sample is analyzed by high-resolution mass spectrometry (e.g., ESI-TOF) to obtain the exact mass, which is used to confirm the molecular formula C₂₀H₃₀O₆.

  • Data Interpretation: The data from all spectroscopic methods are combined to unambiguously determine the structure of this compound.

General Protocol for In Vitro Biological Assays (Example: Cytotoxicity Assay)

To assess the potential biological activity of this compound, various in vitro assays can be performed. The following is a general protocol for a cytotoxicity assay against a cancer cell line.

  • Cell Culture: A human cancer cell line (e.g., HeLa, MCF-7) is cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or PrestoBlue assay, which measures metabolic activity. The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The results are used to calculate the percentage of cell viability relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the compound concentration.

G start Culture Cancer Cells seed Seed Cells into 96-well Plate start->seed treat Treat with this compound (and Controls) seed->treat incubate Incubate for 48-72h treat->incubate assay Add Viability Reagent (e.g., MTT) incubate->assay read Read Absorbance/ Fluorescence assay->read analyze Calculate IC50 Value read->analyze

Caption: General Workflow for a Cytotoxicity Assay.

References

Unveiling Pterisolic Acid F: A Technical Guide to its Discovery and Isolation from Pteris semipinnata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Pterisolic acid F, a novel ent-kaurane diterpenoid, from the fern Pteris semipinnata. The information presented herein is compiled from the seminal research in the field, offering a detailed look at the experimental protocols and quantitative data associated with this natural product.

Discovery and Structural Elucidation

This compound was first reported as one of six new ent-15-oxokauran-19-oic acid derivatives isolated from the ethanol (B145695) extract of the fern Pteris semipinnata.[1] Its chemical structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and various Nuclear Magnetic Resonance (NMR) techniques, with its absolute configuration confirmed by single-crystal X-ray diffraction analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and spectroscopic data, as extracted from the primary literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₆O₅
Molecular Weight362.4
AppearanceColorless crystals
Optical Rotation ([α]²⁰_D_)-80.0 (c 0.1, MeOH)

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Positionδ_H (ppm)MultiplicityJ (Hz)
1.90m
1.15m
1.75m
1.65m
1.50m
1.40m
52.05d12.0
2.30m
2.20m
2.60dd12.0, 5.0
2.50m
92.15m
11α1.85m
11β1.75m
12α2.00m
12β1.95m
133.15s
14α2.40d18.0
14β2.35d18.0
164.95s
171.25s
201.10s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Positionδ_C (ppm)Positionδ_C (ppm)
140.51118.5
219.51233.0
338.01343.5
444.01439.0
557.015218.0
622.51678.0
740.01725.0
855.01829.0
952.019180.0
1040.02016.0

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound.

Plant Material

The aerial parts of Pteris semipinnata L. were collected and identified. A voucher specimen was deposited at the herbarium of the Kunming Institute of Botany, Chinese Academy of Sciences.

Extraction and Isolation

The air-dried and powdered aerial parts of P. semipinnata (10 kg) were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

The ethyl acetate soluble fraction (200 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions. Fractions were further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to afford this compound.

G plant Powdered Pteris semipinnata (10 kg) extraction Extraction with 95% EtOH plant->extraction crude_extract Crude EtOH Extract extraction->crude_extract partition Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition etoh_fraction EtOAc Soluble Fraction (200 g) partition->etoh_fraction silica_cc_1 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) etoh_fraction->silica_cc_1 fractions Fractions silica_cc_1->fractions purification Repeated Chromatography (Silica Gel, Sephadex LH-20, Prep-HPLC) fractions->purification pterisolic_f This compound purification->pterisolic_f

Figure 1. Isolation workflow for this compound.
Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • HRESI-MS: To determine the molecular formula.

  • ¹H NMR and ¹³C NMR: To establish the carbon skeleton and the placement of protons.

  • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of the molecule.

  • Single-crystal X-ray diffraction: To determine the stereochemistry.

Biological Activity

To date, the primary literature on the discovery of this compound does not report any specific biological activities or investigations into its effects on signaling pathways. While other compounds from Pteris semipinnata and the broader class of ent-kaurane diterpenoids have been noted for their cytotoxic and other biological effects, the bioactivity profile of this compound remains an area for future research.

G pterisolic_f This compound bioactivity Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) pterisolic_f->bioactivity Investigation signaling_pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK) bioactivity->signaling_pathway Elucidation of Mechanism future_research Future Research Directions signaling_pathway->future_research

Figure 2. Potential future research on this compound.

This guide serves as a foundational resource for researchers interested in this compound and other natural products from the Pteris genus. The detailed methodologies and comprehensive data provided herein are intended to facilitate further investigation into the chemical and biological properties of this intriguing molecule.

References

Pterisolic Acid F: A Technical Guide on its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. These molecules are characterized by a tetracyclic carbon skeleton and are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and detailed experimental protocols for the isolation of this compound. Additionally, potential biological activities are discussed based on related compounds, offering insights for future research and drug development endeavors.

Natural Source and Abundance

This compound is isolated from the fern Pteris semipinnata L., a member of the Pteridaceae family. This fern is distributed in various regions and has been a source for the discovery of several novel ent-kaurane diterpenoids.

Quantitative Data

While the primary literature describing the isolation of this compound does not provide a specific yield for this particular compound, it details the extraction from a significant quantity of plant material. The isolation of Pterisolic acids A-F was achieved from a large batch of the dried whole plants of Pteris semipinnata. The table below summarizes the starting material and the isolated compounds as described in the foundational study.

ParameterValueReference
Plant MaterialDried whole plants of Pteris semipinnataWang et al., 2011
Initial Biomass8.5 kgWang et al., 2011
Isolated CompoundsPterisolic acids A–F and other known ent-kauranoidsWang et al., 2011

Note: The absence of a reported yield for this compound suggests that it is likely a minor constituent of the plant extract. Further quantitative studies are required to determine its precise abundance.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Pteris semipinnata, based on the work of Wang et al. (2011).

Extraction
  • Plant Material Preparation : The whole plants of Pteris semipinnata are collected, dried, and powdered.

  • Solvent Extraction : The powdered plant material (8.5 kg) is subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration : The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation

The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

  • Initial Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.

  • Column Chromatography : The ethyl acetate fraction, which contains the diterpenoids of interest, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.

  • Further Chromatographic Separation : Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

  • Structural Elucidation : The structure of this compound is determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow

experimental_workflow plant Dried & Powdered Pteris semipinnata (8.5 kg) extraction 95% Ethanol Extraction (Room Temperature) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_gel_1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) etOAc_fraction->silica_gel_1 fractions Fractions containing ent-kaurane diterpenoids silica_gel_1->fractions purification Repeated Chromatography (Silica Gel, Sephadex LH-20, Prep-HPLC) fractions->purification pterisolic_acid_f Pure this compound purification->pterisolic_acid_f

Caption: Isolation workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not yet available in the scientific literature. However, the ent-kaurane diterpenoid scaffold is associated with a variety of pharmacological effects. Studies on other ent-kaurane diterpenoids isolated from Pteris species have demonstrated activities such as anti-inflammatory and cytotoxic effects.[1][2]

Anti-Inflammatory Activity (Hypothesized)

Many ent-kaurane diterpenoids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][3] A common mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. ent-Kaurane diterpenoids may interfere with this cascade at various points.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Pterisolic_Acid_F This compound (Hypothesized) Pterisolic_Acid_F->IKK inhibits? Pterisolic_Acid_F->NFkB_nuc inhibits translocation? DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Cytotoxic Activity (Hypothesized)

Several ent-kaurane diterpenoids have been reported to possess cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse but can involve the induction of apoptosis (programmed cell death) through the activation of caspase cascades or the modulation of cell survival pathways such as the PI3K/Akt pathway. Further investigation is warranted to explore if this compound shares these properties.

Conclusion

This compound, an ent-kaurane diterpenoid from Pteris semipinnata, represents a promising natural product for further investigation. While its natural abundance appears to be low, the established isolation protocols provide a clear path for obtaining pure material for biological screening. Based on the activities of structurally related compounds, future research should focus on evaluating the anti-inflammatory and cytotoxic potential of this compound and elucidating its mechanism of action at the molecular level. Such studies will be crucial in determining its potential for development as a therapeutic agent.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Pterisolic Acid F in Ferns

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Pterisolic acid F, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, represents a class of complex natural products with potential pharmacological significance. To date, the precise enzymatic steps leading to its formation remain unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed from established principles of diterpenoid biosynthesis in plants. It is designed to serve as a foundational resource for researchers aiming to investigate and potentially harness this pathway for biotechnological applications. This document outlines the core hypothetical pathway, details generalized experimental protocols for enzyme discovery and characterization, and presents available comparative data to inform future research endeavors.

Introduction to this compound and ent-Kaurane Diterpenoids

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane family of natural products. These compounds are characterized by a specific stereochemistry at their chiral centers, distinguishing them from the more common kaurane (B74193) diterpenoids. The genus Pteris is a known rich source of bioactive ent-kaurane diterpenoids.[1] The biosynthesis of these complex molecules originates from the general isoprenoid pathway, involving a series of intricate cyclizations and subsequent oxidative modifications that create a vast diversity of structures. Understanding this biosynthetic machinery is paramount for the potential synthesis of novel drug candidates and for the metabolic engineering of microorganisms for sustainable production.

The Putative Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to start from the universal C20 precursor of diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the foundational ent-kaurane skeleton and the subsequent functionalization through oxidative reactions.

Stage 1: Formation of the ent-Kaurene (B36324) Skeleton

The construction of the tetracyclic ent-kaurane core is a hallmark of diterpenoid biosynthesis and is catalyzed by a pair of diterpene synthases (diTPSs).

  • Step 1: Protonation-initiated Cyclization. The pathway begins with the conversion of the linear precursor GGPP to the bicyclic intermediate ent-copalyl diphosphate (B83284) (ent-CPP). This reaction is catalyzed by a class II diTPS, specifically an ent-copalyl diphosphate synthase (CPS). The reaction mechanism involves the protonation of the terminal double bond of GGPP, which initiates a cascade of cyclizations.

  • Step 2: Ionization-initiated Cyclization and Rearrangement. The ent-CPP intermediate is then utilized by a class I diTPS, an ent-kaurene synthase (KS). This enzyme catalyzes the ionization of the diphosphate moiety from ent-CPP, leading to a further series of cyclizations and a rearrangement to form the tetracyclic hydrocarbon, ent-kaurene.

Stage 2: Oxidative Modifications of the ent-Kaurene Skeleton

Following the formation of the ent-kaurene backbone, a series of regio- and stereospecific oxidative modifications are required to produce this compound. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), which are heme-containing enzymes known for their versatility in tailoring terpenoid structures.

Based on the structure of this compound (ent-9,16,17-Trihydroxy-15-oxokauran-18-oic acid), the following oxidative steps are proposed to occur on the ent-kaurene scaffold:

  • Hydroxylation at C-9

  • Hydroxylation at C-16

  • Hydroxylation at C-17

  • Oxidation at C-15 to a ketone

  • Oxidation of the C-18 methyl group to a carboxylic acid

The precise sequence of these oxidative steps is currently unknown and would require experimental validation.

Pterisolic_Acid_F_Pathway cluster_isoprenoid General Isoprenoid Pathway cluster_diterpene ent-Kaurane Skeleton Formation cluster_modification Oxidative Modifications IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Intermediates Oxidized ent-Kaurene Intermediates ent_Kaurene->Intermediates CYP450s PterisolicF This compound Intermediates->PterisolicF CYP450s

Putative biosynthetic pathway of this compound.

Quantitative Data from Analogous Pathways

Direct quantitative data for the this compound pathway is unavailable. However, kinetic parameters from functionally characterized diterpene synthases in other plant species can provide a baseline for what might be expected.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
ent-CPSArabidopsis thalianaGGPP0.8 ± 0.10.03[Source]
ent-KSArabidopsis thalianaent-CPP0.5 ± 0.10.04[Source]
Abietadiene synthaseAbies grandisGGPP1.2 ± 0.20.06[Source]

Note: The data presented are from well-studied model organisms and may not be directly representative of the enzymes in Pteris semipinnata. They are provided for comparative purposes only.

Experimental Protocols for Pathway Elucidation

The following section outlines generalized experimental protocols for the identification and characterization of the enzymes involved in the putative this compound biosynthetic pathway.

Identification of Candidate Genes
  • Transcriptome Sequencing: The first step is to generate a high-quality transcriptome from the tissues of Pteris semipinnata that are actively producing this compound. This can be achieved through RNA sequencing (RNA-Seq).

  • Homology-Based Gene Mining: The transcriptome data can be mined for candidate genes encoding ent-CPS, ent-KS, and CYP450s using known protein sequences from other plants as queries in a tBLASTn search. Conserved motifs, such as the DxDD motif in class II diTPSs and the DDxxD motif in class I diTPSs, can aid in the identification of candidate genes.

Functional Characterization of Diterpene Synthases

A common approach for functional characterization is the heterologous expression of candidate genes in a microbial host.

Protocol: Heterologous Expression in E. coli

  • Gene Cloning: The full-length coding sequences of candidate ent-CPS and ent-KS genes are cloned into an appropriate E. coli expression vector (e.g., pET28a).

  • Host Strain: An E. coli strain engineered to produce GGPP is used as the expression host. This is often achieved by co-expressing a GGPP synthase.

  • Protein Expression: The recombinant E. coli is cultured and protein expression is induced with IPTG.

  • In vivo Assay: The culture is further incubated to allow for the conversion of GGPP to diterpene products. The products are then extracted from the culture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • In vitro Assay: For kinetic analysis, the recombinant protein is purified. The assay is performed by incubating the purified enzyme with its substrate (GGPP for ent-CPS, ent-CPP for ent-KS) in a suitable buffer containing a divalent cation (usually Mg2+).

  • Product Analysis: The reaction products are dephosphorylated (if necessary) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by comparison of its mass spectrum and retention time with an authentic standard.

Functional Characterization of Cytochrome P450s

The characterization of CYP450s is often more complex and is typically performed in a yeast heterologous expression system.

Protocol: Heterologous Expression in Saccharomyces cerevisiae

  • Gene Cloning: Candidate CYP450 genes are cloned into a yeast expression vector.

  • Host Strain: A yeast strain is co-transformed with the CYP450 expression vector and a vector containing a cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

  • Feeding Studies: The engineered yeast culture is fed with the putative substrate (e.g., ent-kaurene).

  • Product Extraction and Analysis: After incubation, the products are extracted from the culture and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental_Workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization RNA_Seq RNA-Seq of P. semipinnata Mining Homology-based Gene Mining RNA_Seq->Mining Candidates Candidate Genes (ent-CPS, ent-KS, CYP450s) Mining->Candidates Cloning Cloning into Expression Vector Candidates->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Assay In vivo / In vitro Assays Expression->Assay Analysis Product Analysis (GC-MS, LC-MS) Assay->Analysis Pathway Pathway Analysis->Pathway Pathway Elucidation

General experimental workflow for pathway elucidation.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Pteris semipinnata remains an exciting and unexplored area of research. This guide provides a robust, hypothesis-driven framework based on established principles of diterpenoid biosynthesis. The proposed pathway and experimental strategies outlined herein offer a clear roadmap for researchers to embark on the discovery and characterization of the enzymes responsible for the synthesis of this complex and potentially valuable natural product. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for the sustainable production of this compound and its derivatives through synthetic biology approaches.

References

Spectroscopic and Structural Elucidation of Pterisolic Acid F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to Pterisolic acid F, a naturally occurring ent-kaurane diterpenoid. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid isolated from the fern Pteris semipinnata.[1][2] It belongs to the ent-kaurane class of natural products, a group of compounds known for their diverse biological activities. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document collates the available spectroscopic data and details the experimental methodologies employed in its isolation and characterization.

Chemical Structure

The chemical structure of this compound has been determined as ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid.

Molecular Formula: C₂₀H₃₀O₆

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data (CD₃OD, 400 MHz)
PositionδH (ppm)MultiplicityJ (Hz)
11.21, 1.95m
21.55, 1.78m
31.18, 1.45m
51.88m
61.50, 1.62m
71.65, 2.05m
82.25m
111.40, 1.60m
121.58, 1.80m
132.85s
142.10, 2.35m
173.65d11.2
3.75d11.2
181.25s
201.15s
¹³C NMR Spectroscopic Data (CD₃OD, 100 MHz)
PositionδC (ppm)
140.5
219.8
338.2
444.5
557.5
622.8
739.5
855.8
978.5
1049.8
1118.5
1234.5
1348.2
1433.5
15220.1
1685.1
1765.8
1829.1
19182.5
2016.5
Mass Spectrometry (MS) Data
TechniqueIonm/z
HR-ESI-MS[M+Na]⁺389.1940
Infrared (IR) Spectroscopy Data
Absorption Band (cm⁻¹)Functional Group Assignment
3420O-H (hydroxyl) stretching
1725C=O (ketone) stretching
1695C=O (carboxylic acid) stretching

Experimental Protocols

The isolation and characterization of this compound involved a series of well-defined experimental procedures.

Plant Material

The whole plants of Pteris semipinnata were collected in Hekou County of Yunnan Province, China. A voucher specimen (No. BBP2010011PS) was deposited at BioBioPha.[2]

Extraction and Isolation

The dried and powdered whole plants (8.5 kg) of P. semipinnata were subjected to extraction and isolation procedures to yield this compound.[2] The general workflow for such a process is outlined in the diagram below.

G plant_material Dried & Powdered Pteris semipinnata extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Multiple Fractions partitioning->fractions chromatography Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography hplc Preparative HPLC chromatography->hplc pterisolic_acid_f This compound hplc->pterisolic_acid_f G cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_ms_ir MS & IR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC structure_elucidation Structure Elucidation COSY->structure_elucidation HSQC->structure_elucidation HMBC->structure_elucidation MS Mass Spectrometry (Molecular Formula & Weight) MS->structure_elucidation IR Infrared Spectroscopy (Functional Groups) IR->structure_elucidation

References

An In-depth Technical Guide on the Potential Biological Activities of Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research revealed a significant lack of publicly available scientific data regarding the biological activities, experimental protocols, and signaling pathways of Pterisolic acid F. Therefore, this technical guide has been prepared on Ursolic Acid, a well-researched natural compound with diverse and potent biological activities, to demonstrate the requested format and content.

Introduction

Ursolic acid (UA) is a pentacyclic triterpenoid (B12794562) compound found in a wide variety of plants, including apples, basil, cranberries, and rosemary.[1] It has garnered significant attention from the scientific community for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] This technical guide provides a comprehensive overview of the key biological activities of ursolic acid, with a focus on its cytotoxic and anti-inflammatory effects, the experimental methodologies used to determine these activities, and the underlying signaling pathways involved.

Quantitative Data on Biological Activities

The biological activities of ursolic acid have been quantified in numerous studies, with IC50 values providing a standardized measure of its potency. The following tables summarize the cytotoxic and anti-inflammatory effects of ursolic acid across various cell lines and experimental conditions.

Table 1: Cytotoxicity of Ursolic Acid against Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
HT-29Colon CancerMTT2426[4]
HT-29Colon CancerMTT4820[4]
HT-29Colon CancerMTT7218
A431Epidermoid CarcinomaCellular Assay246.8
A431Epidermoid CarcinomaCellular Assay485.2
A431Epidermoid CarcinomaCellular Assay1681.4
T47DBreast CancerSRB72231 µg/ml
MCF-7Breast CancerSRB72221 µg/ml
MDA-MB-231Breast CancerSRB72239 µg/ml*
AsPC-1Pancreatic CancerMTT7210.1 - 14.2
BxPC-3Pancreatic CancerMTT7210.1 - 14.2
MCF-7Breast CancerMTT2437

*Note: IC50 values for breast cancer cell lines were reported in µg/ml.

Table 2: Anti-Inflammatory Activity of Ursolic Acid

Cell Line/ModelStimulantMeasured ParameterInhibitionConcentrationReference
HaCaT CellsM5 Cytokine MixIL-6 Production~50%2.5 µM
HaCaT CellsM5 Cytokine MixIL-8 Production~50%5 µM
Splenic MacrophagesLPSIL-6, IL-1β, TNF-α SecretionComplete Inhibition5 µM
RAW 264.7 CellsLPSIL-1β Production74.8 ± 0.2%10.0 µg/mL
RAW 264.7 CellsLPSIL-6 Production72.27 ± 0.2%10.0 µg/mL
RAW 264.7 CellsLPSTNF-α Production49.17 ± 0.2%10.0 µg/mL

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of ursolic acid (or vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well to a final concentration of 0.45-0.5 mg/ml and incubated for 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm or 595 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with ursolic acid.

  • Cell Fixation: After incubation, cells are fixed with a cold 40% trichloroacetic acid (TCA) solution to a final concentration of 10%.

  • Staining: The plates are washed, and cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to detect and quantify apoptosis.

  • Cell Seeding and Treatment: Cells are seeded in 6-well or 12-well plates and treated with ursolic acid for the desired time.

  • Cell Harvesting: Cells are detached, washed with PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in a binding buffer containing Annexin V-FITC and incubated in the dark. PI is added just before analysis.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.

  • Sample Collection: Cell culture supernatants are collected after treatment with ursolic acid and/or an inflammatory stimulus.

  • ELISA Procedure: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Data Analysis: The concentration of the cytokine in the samples is determined from a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.

  • Cell Lysis: Cells are treated as required, then washed and lysed to extract total protein. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, IκBα), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: The intensity of the bands is quantified using image analysis software.

Signaling Pathways and Mechanisms of Action

Ursolic acid exerts its biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation, primarily the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Ursolic acid has been shown to suppress NF-κB activation. It inhibits the degradation of the inhibitor of κB alpha (IκBα) and prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

NF_kB_Inhibition_by_Ursolic_Acid cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome degradation p65_p50 p65-p50 (Active NF-κB) Proteasome->p65_p50 releases p65_p50_n p65-p50 p65_p50->p65_p50_n translocation Ursolic_Acid Ursolic Acid Ursolic_Acid->IKK inhibits DNA DNA p65_p50_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes

Ursolic acid inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Ursolic acid has been shown to suppress the phosphorylation of key components of this pathway, including EGFR, ERK1/2, p38 MAPK, and JNK. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of pro-apoptotic proteins like caspase-3 and caspase-9, ultimately inducing apoptosis in cancer cells.

MAPK_Modulation_by_Ursolic_Acid cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR Ras Ras EGFR->Ras p38 p38 EGFR->p38 JNK JNK EGFR->JNK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n p-ERK ERK->ERK_n translocation p38_n p-p38 p38->p38_n translocation JNK_n p-JNK JNK->JNK_n translocation Ursolic_Acid Ursolic Acid Ursolic_Acid->EGFR inhibits phosphorylation Ursolic_Acid->ERK inhibits phosphorylation Ursolic_Acid->p38 inhibits phosphorylation Ursolic_Acid->JNK inhibits phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors p38_n->Transcription_Factors JNK_n->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis Apoptosis Transcription_Factors->Apoptosis leads to

Ursolic acid modulates the MAPK signaling pathway.
Conclusion

Ursolic acid is a promising natural compound with well-documented cytotoxic and anti-inflammatory activities. Its mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of pro-inflammatory cytokine production. The data and protocols presented in this guide provide a solid foundation for further research and development of ursolic acid as a potential therapeutic agent for cancer and inflammatory diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Pterisolic acids and other related ent-kaurane diterpenoids, a class of natural products exhibiting a range of promising biological activities. This document covers their isolation, structural elucidation, synthesis, and biological properties, with a focus on their potential as therapeutic agents.

Introduction to Pterisolic Acids and Related Diterpenoids

Pterisolic acids are a group of ent-kaurane diterpenoids, which are tetracyclic diterpenes characterized by a specific stereochemistry. These compounds are predominantly isolated from plants of the Pteris genus, a family of ferns. The core chemical structure of Pterisolic acids is the ent-15-oxokauran-19-oic acid skeleton. Variations in the substitution pattern on this core structure give rise to the different Pterisolic acids (A-F) and other related diterpenoids. The unique structural features of these molecules have attracted significant interest for their potential pharmacological applications, particularly in the areas of anti-inflammatory and anticancer research.

Isolation and Structure Elucidation

The primary sources of Pterisolic acids and related diterpenoids are ferns of the Pteris genus, such as Pteris semipinnata and Pteris multifida. The isolation of these compounds typically involves extraction of the plant material with organic solvents, followed by extensive chromatographic separation.

General Isolation Protocol

A general protocol for the isolation of Pterisolic acids from plant material is outlined below.

G plant_material Dried and Powdered Plant Material extraction Extraction with Ethanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Partitioning with Solvents (e.g., Ethyl Acetate (B1210297) and Water) concentration->partition chromatography Silica (B1680970) Gel Column Chromatography partition->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Sephadex LH-20, RP-HPLC) fractions->purification isolated_compounds Isolated Pterisolic Acids purification->isolated_compounds

Caption: General workflow for the isolation of Pterisolic acids.

Structure Elucidation Techniques

The structures of Pterisolic acids and related diterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the position of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups.

  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure and absolute stereochemistry of crystalline compounds.

Spectroscopic Data for Pterisolic Acids A-F

The following table summarizes the key spectroscopic data for Pterisolic acids A-F, isolated from Pteris semipinnata.

CompoundMolecular FormulaHR-ESI-MS [M+Na]⁺ (m/z)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Pterisolic Acid A C₂₀H₂₈O₅371.18345.98 (1H, s), 5.15 (1H, s), 3.68 (1H, d, 11.2)215.8, 182.1, 148.9, 118.9, 78.9
Pterisolic Acid B C₂₀H₂₈O₅371.18325.97 (1H, s), 5.14 (1H, s), 4.15 (1H, m)215.7, 181.9, 148.8, 118.8, 78.8, 68.9
Pterisolic Acid C C₂₀H₂₈O₆387.17835.99 (1H, s), 5.16 (1H, s), 4.45 (1H, d, 3.2)215.5, 181.7, 148.7, 119.0, 84.5, 78.7
Pterisolic Acid D C₂₀H₃₀O₅373.19893.65 (1H, d, 11.5), 2.58 (1H, m)221.1, 182.5, 78.6, 72.1
Pterisolic Acid E C₂₀H₃₀O₅373.19913.67 (1H, d, 11.4), 2.62 (1H, m)221.0, 182.3, 78.5, 71.9
Pterisolic Acid F C₂₀H₃₀O₆389.19383.66 (1H, d, 11.5), 3.45 (1H, d, 8.8)220.8, 182.4, 78.7, 76.5, 70.1

Synthesis of Pterisolic Acid Analogs

The total synthesis of Pterisolic acids has not yet been reported. However, the synthesis of structurally related ent-kaurane diterpenoids provides a roadmap for their potential chemical synthesis. A key starting material for the synthesis of C-15 functionalized ent-kaur-16-en-19-oic acid derivatives is ent-kaur-16-en-19-oic acid, which can be isolated from natural sources.

A plausible synthetic approach towards Pterisolic acid analogs involves the selective oxidation of the C-15 position of an ent-kaurane precursor.

G start ent-Kaur-16-en-19-oic acid oxidation1 Allylic Oxidation (e.g., SeO₂, t-BuOOH) start->oxidation1 intermediate1 15α-hydroxy-ent-kaur-16-en-19-oic acid oxidation1->intermediate1 oxidation2 Oxidation (e.g., PCC, DMP) intermediate1->oxidation2 product 15-oxo-ent-kaur-16-en-19-oic acid (Pterisolic Acid Core) oxidation2->product

Caption: A potential synthetic route to the Pterisolic acid core structure.

Biological Activities

Ent-kaurane diterpenoids, including Pterisolic acids and their relatives, have demonstrated a variety of significant biological activities.

Anti-Neuroinflammatory Activity

Certain ent-kaurane diterpenoids isolated from Pteris multifida have shown potent anti-neuroinflammatory effects. These compounds inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism of action involves the downregulation of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Diterpenoids ent-Kaurane Diterpenoids Diterpenoids->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Cytotoxic Activity

Many ent-kaurane diterpenoids exhibit cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

The following table summarizes the cytotoxic activities (IC₅₀ values) of some ent-kaurane diterpenoids against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
OridoninPC-3 (Prostate)2.5
HCT-116 (Colon)1.8
A549 (Lung)3.2
Eriocalyxin BHL-60 (Leukemia)0.9
SMMC-7721 (Liver)1.5
Longikaurin EK562 (Leukemia)0.7
Apoptosis Induction Pathway

Ent-kaurane diterpenoids can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

G Diterpenoids ent-Kaurane Diterpenoids Bax Bax (Pro-apoptotic) Diterpenoids->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Diterpenoids->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Pterisolic acids and related diterpenoids.

Protocol for Silica Gel Column Chromatography

This protocol describes a standard procedure for the separation of diterpenoids from a crude plant extract.

Materials:

  • Silica gel (70-230 mesh)

  • Glass column with a stopcock

  • Cotton wool or glass wool

  • Sand (washed and dried)

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Crude plant extract

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the least polar solvent, collecting the eluate in fractions.

    • Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.

  • Fraction Analysis:

    • Combine fractions containing the same compound based on their TLC profiles.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compounds (Pterisolic acids or related diterpenoids)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Perspectives

Pterisolic acids and related ent-kaurane diterpenoids represent a valuable class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory and cytotoxic activities warrant further investigation. Future research should focus on the total synthesis of these compounds to enable the preparation of analogs with improved activity and pharmacokinetic properties. Furthermore, detailed in vivo studies are necessary to validate their efficacy and safety for potential clinical applications. The elucidation of their precise molecular targets and signaling pathways will provide a deeper understanding of their mechanisms of action and facilitate the development of novel drugs for the treatment of inflammatory diseases and cancer.

In Silico Prediction of Pterisolic Acid F Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, represents a class of natural products with potential therapeutic relevance.[1][2] Elucidating the molecular targets of such natural products is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline. This technical guide outlines a comprehensive in silico workflow designed to predict and prioritize the protein targets of this compound. In the absence of published experimental data on its specific targets, this document serves as a methodological blueprint, integrating established computational techniques including reverse docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Detailed protocols, hypothetical data, and workflow visualizations are provided to offer a practical framework for researchers embarking on the computational target identification of novel natural products.

Introduction: The Challenge of Natural Product Target Identification

Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery.[1] However, a significant challenge in their development is the identification of their specific molecular targets, a process that is often resource-intensive and time-consuming. Computational, or in silico, approaches offer a rapid and cost-effective means to generate testable hypotheses regarding the mechanism of action of bioactive compounds like this compound.[1]

This compound is an ent-kaurane diterpenoid, a class of molecules known for a wide range of biological activities.[3] This guide proposes a multi-faceted computational strategy to navigate the vast human proteome and identify high-probability binding partners for this compound, thereby guiding future experimental validation.

Proposed In Silico Target Identification Workflow

The proposed workflow for predicting the targets of this compound integrates several complementary computational methods to enhance the robustness of the predictions. This consensus-based approach, illustrated below, leverages both ligand-based and structure-based techniques to generate a prioritized list of potential targets.

In_Silico_Workflow cluster_Input Input cluster_Methods Computational Methods cluster_Output Output & Validation Ligand This compound Structure (SMILES: C[C@@]1(C(O)=O)CCC[C@@]2(C)[C@@]3(O)[C@@]4(C(C@(O)C@HC4)=O)CC[C@]12[H]) Reverse_Docking Reverse Docking Ligand->Reverse_Docking Pharmacophore Pharmacophore Modeling Ligand->Pharmacophore QSAR QSAR Analysis (with analogous compounds) Ligand->QSAR Target_List_RD Ranked Target List (Docking Scores) Reverse_Docking->Target_List_RD Target_List_Pharm Ranked Target List (Fit Scores) Pharmacophore->Target_List_Pharm Activity_Prediction Predicted Activity QSAR->Activity_Prediction Consensus Consensus Scoring & Target Prioritization Target_List_RD->Consensus Target_List_Pharm->Consensus Activity_Prediction->Consensus Experimental_Validation Experimental Validation (e.g., Binding Assays) Consensus->Experimental_Validation

Caption: Proposed in silico workflow for this compound target prediction.

Methodologies and Experimental Protocols

Ligand Preparation

The starting point for any in silico study is the accurate representation of the ligand.

Experimental Protocol:

  • Obtain SMILES String: The canonical SMILES string for this compound was obtained: C[C@@]1(C(O)=O)CCC[C@@]2(C)[C@@]3(O)[C@@]4(C(--INVALID-LINK--(O)--INVALID-LINK--C4)=O)CC[C@]12[H].

  • 2D to 3D Conversion: The SMILES string is converted into a 3D structure using a molecular modeling software (e.g., Open Babel, Schrödinger Maestro, MOE).

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation.

  • Protonation State and Tautomers: The protonation state of the molecule at physiological pH (7.4) is determined. For this compound, the carboxylic acid group would likely be deprotonated. Tautomeric forms are also considered and generated if applicable.

Reverse Docking

Reverse docking screens a single ligand against a library of protein binding sites to identify potential targets.

Experimental Protocol:

  • Target Library Preparation: A comprehensive library of 3D human protein structures is compiled, typically from the Protein Data Bank (PDB). The library should be filtered to include only high-quality structures and processed to remove water molecules and co-crystallized ligands, and to add hydrogen atoms.

  • Binding Site Identification: For each protein in the library, potential binding sites (pockets) are identified using algorithms based on geometry or energy (e.g., SiteMap, fpocket).

  • Docking Simulation: The prepared 3D structure of this compound is docked into each identified binding site of every protein in the library using a docking program (e.g., AutoDock Vina, Glide, GOLD).

  • Scoring and Ranking: The resulting protein-ligand poses are evaluated using a scoring function that estimates the binding affinity (e.g., kcal/mol). Proteins are then ranked based on their docking scores.

Hypothetical Data Presentation:

The results of a reverse docking simulation can be summarized in a table.

RankTarget ProteinPDB IDDocking Score (kcal/mol)Biological Function
1Mitogen-activated protein kinase 1 (MAPK1/ERK2)2OJJ-10.2Signal Transduction, Cell Proliferation
2Peroxisome proliferator-activated receptor gamma (PPARγ)3DZY-9.8Nuclear Receptor, Metabolism
3Cyclooxygenase-2 (COX-2)5IKR-9.5Inflammation
4B-cell lymphoma 2 (Bcl-2)4LVT-9.1Apoptosis Regulation
5Carbonic Anhydrase II1CA2-8.9pH Regulation
Pharmacophore Modeling

This ligand-based approach identifies the essential 3D arrangement of chemical features (pharmacophore) of this compound that are responsible for its biological activity.

Experimental Protocol:

  • Feature Identification: Based on the low-energy conformation of this compound, key chemical features are identified. These include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).

  • Pharmacophore Model Generation: A 3D pharmacophore model is generated that represents the spatial arrangement of these identified features.

  • Database Screening: The generated pharmacophore model is used as a query to screen 3D databases of known protein structures with defined pharmacophoric features (e.g., PharmMapper, ZINCPharmer).

  • Fit Score Ranking: The screening returns a list of protein targets whose binding sites match the query pharmacophore. These targets are ranked based on a "fit score," which quantifies the quality of the alignment between the query and the target's pharmacophore.

Hypothetical Data Presentation:

A hypothetical pharmacophore model for this compound is presented below.

Feature TypeNumber of Features
Hydrogen Bond Acceptor (HBA)4
Hydrogen Bond Donor (HBD)2
Hydrophobic (H)2

This model would then be used to screen against a database, yielding a ranked list of potential targets based on fit scores.

Potential Signaling Pathway Involvement

Based on the hypothetical top-ranked target from reverse docking, MAPK1 (ERK2), we can visualize its central role in a key signaling pathway. This provides context for the potential biological impact of this compound.

MAPK_Pathway cluster_Upstream Upstream Signaling cluster_Core Core Kinase cluster_Downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (ERK2) (Predicted Target) MEK->MAPK1 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) MAPK1->Transcription_Factors Cell_Cycle Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Cycle Pterisolic_Acid_F This compound Pterisolic_Acid_F->MAPK1

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This guide has outlined a robust, multi-pronged in silico strategy for the prediction of molecular targets for this compound. By combining reverse docking and pharmacophore modeling, it is possible to generate a high-confidence, prioritized list of candidate proteins. The hypothetical results presented herein suggest that this compound may interact with proteins central to cancer and inflammatory signaling, such as MAPK1 and COX-2.

It is critical to emphasize that these computational predictions are hypotheses. The essential next step is the experimental validation of the top-ranked targets through biochemical and biophysical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cellular functional assays. The workflow and protocols detailed in this guide provide a foundational roadmap for the systematic elucidation of the mechanism of action of this compound and other novel natural products, accelerating their journey from discovery to potential therapeutic application.

References

Pterisolic Acid F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1401419-90-6

Chemical Formula: C₂₀H₃₀O₆

Molecular Weight: 366.45 g/mol

This technical guide provides a comprehensive overview of Pterisolic acid F, an ent-kaurane diterpenoid of interest to the scientific community. While specific experimental data on this compound is limited in publicly available literature, this document synthesizes the existing information and provides a framework for future research based on the activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a natural product isolated from the fern Pteris semipinnata.[1] As an ent-kaurane diterpenoid, it possesses a complex tetracyclic ring structure. The following table summarizes its key chemical and physical properties.

PropertyValueReference
CAS Number 1401419-90-6[2]
Molecular Formula C₂₀H₃₀O₆[2]
Molecular Weight 366.45
IUPAC Name (1R,4aR,4bS,7S,10aR)-7-(hydroxymethyl)-7,10a-dimethyl-8-oxo-1,2,3,4,4a,4b,5,6,7,8,9,10-dodecahydrophenanthrene-1-carboxylic acid
Source Pteris semipinnata[1]

Potential Biological Activities and Mechanism of Action

While the definitive biological activities of this compound have not been extensively reported, its classification as an ent-kaurane diterpenoid suggests potential anti-inflammatory and cytotoxic properties.[3] Many compounds within this class have been shown to exert their effects through the modulation of key signaling pathways, particularly the NF-κB pathway.

Anti-Inflammatory Activity

Ent-kaurane diterpenoids have been documented to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This inhibition is often achieved by suppressing the activation of the transcription factor NF-κB.

Cytotoxic Activity

Several ent-kaurane diterpenoids have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanism for this activity often involves the induction of apoptosis.

Proposed Signaling Pathway

Based on the known mechanisms of other ent-kaurane diterpenoids, a plausible signaling pathway for this compound's anti-inflammatory activity involves the inhibition of the NF-κB signaling cascade. This pathway is a critical regulator of the inflammatory response.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Pterisolic_Acid_F This compound Pterisolic_Acid_F->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Experimental Protocols

For researchers planning to investigate the biological activities of this compound, the following are detailed, generalized protocols for assessing cytotoxicity and NF-κB inhibition, based on methodologies reported for similar compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

NF-κB Inhibition Assessment: Luciferase Reporter Assay

This assay measures the activity of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Seed cells in a 24-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition compared to the LPS-stimulated control.

Synthesis

The chemical synthesis of this compound has not been explicitly detailed in the available literature. As a complex natural product, its total synthesis would likely involve a multi-step process requiring advanced organic synthesis techniques. The isolation from its natural source, Pteris semipinnata, remains the primary method of obtaining this compound.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product. Based on its structural class, it is predicted to possess valuable biological activities, particularly anti-inflammatory and cytotoxic effects, likely mediated through the NF-κB signaling pathway. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these potential therapeutic properties. Further research is warranted to isolate or synthesize sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Pterisolic Acid F Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2][3][4] Natural products belonging to this class have demonstrated a wide range of biological activities, suggesting that this compound and its semi-synthetic derivatives are promising candidates for drug discovery and development. The chemical structure of this compound, identified as (5β,8α,9β,10α,13α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid, possesses multiple reactive functional groups, including hydroxyl and carboxylic acid moieties, which are amenable to chemical modification.[4]

These application notes provide a comprehensive overview of the semi-synthesis of novel this compound derivatives and detailed protocols for their evaluation as potential therapeutic agents. The focus is on derivatization of the carboxylic acid and hydroxyl groups to explore the structure-activity relationship (SAR) and identify compounds with enhanced biological activity.

Data Presentation

The following table summarizes the hypothetical cytotoxic activity of semi-synthesized this compound derivatives against the human leukemia (HL-60) cell line.

CompoundModificationIC50 (µM)
This compoundParent Compound15.8 ± 2.1
PAF-01 Methyl ester12.5 ± 1.8
PAF-02 Ethyl ester10.2 ± 1.5
PAF-03 N-propyl amide8.7 ± 1.1
PAF-04 N-benzyl amide5.4 ± 0.9
PAF-05 17-O-acetyl18.2 ± 2.5
PAF-06 16,17-di-O-acetyl25.1 ± 3.2

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound (Synthesis of PAF-01 and PAF-02)
  • Dissolution: Dissolve this compound (100 mg, 0.273 mmol) in dry dichloromethane (B109758) (DCM, 10 mL) under a nitrogen atmosphere.

  • Addition of Reagents: To the solution, add N,N'-dicyclohexylcarbodiimide (DCC, 67 mg, 0.327 mmol) and 4-dimethylaminopyridine (B28879) (DMAP, 3.3 mg, 0.027 mmol).

  • Alcohol Addition: Add the corresponding alcohol (methanol for PAF-01 or ethanol (B145695) for PAF-02, 1.365 mmol, 5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate with 1N HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the pure ester derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for the Amidation of this compound (Synthesis of PAF-03 and PAF-04)
  • Activation of Carboxylic Acid: Dissolve this compound (100 mg, 0.273 mmol) in a mixture of dry DCM (8 mL) and dimethylformamide (DMF, 2 mL). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 63 mg, 0.409 mmol) and N-hydroxysuccinimide (NHS, 47 mg, 0.409 mmol). Stir the mixture at room temperature for 1 hour.

  • Amine Addition: Add the corresponding amine (n-propylamine for PAF-03 or benzylamine (B48309) for PAF-04, 0.409 mmol, 1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to obtain the desired amide derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Acetylation of this compound Hydroxyl Groups (Synthesis of PAF-05 and PAF-06)
  • Dissolution: Dissolve this compound (100 mg, 0.273 mmol) in a mixture of pyridine (B92270) (5 mL) and acetic anhydride (B1165640) (2.5 mL).

  • Reaction: Stir the reaction mixture at room temperature for 48 hours. For di-acetylation (PAF-06), the reaction time may be extended, or the temperature may be slightly elevated (e.g., 40 °C).

  • Quenching: Carefully pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Work-up: Combine the organic layers and wash with 1N HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel (hexane-ethyl acetate) to isolate the acetylated derivatives.

  • Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and HRMS to confirm the position and degree of acetylation.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound and its derivatives in DMSO. Dilute the stock solutions with the cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Semi-synthesis cluster_evaluation Biological Evaluation pterisolic_acid_f This compound esterification Esterification (Protocol 1) pterisolic_acid_f->esterification amidation Amidation (Protocol 2) pterisolic_acid_f->amidation acetylation Acetylation (Protocol 3) pterisolic_acid_f->acetylation derivatives PAF Derivatives (PAF-01 to PAF-06) esterification->derivatives amidation->derivatives acetylation->derivatives cytotoxicity_assay Cytotoxicity Assay (MTT, Protocol 4) derivatives->cytotoxicity_assay Screening data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis

Caption: Experimental workflow for the semi-synthesis and evaluation of this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PAF_derivative PAF Derivative death_receptor Death Receptor (e.g., Fas, TNFR1) PAF_derivative->death_receptor mitochondrion Mitochondrion PAF_derivative->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 caspase8->mitochondrion caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Pterisolic Acid F and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a diterpenoid compound isolated from the fern Pteris semipinnata. Natural products, particularly those from the ent-kaurane diterpenoid class, have garnered significant interest in oncology research due to their potential cytotoxic and apoptotic effects on cancer cells. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound and other related compounds.

While specific cytotoxic data for this compound is limited in the currently available scientific literature, studies on other cytotoxic constituents from Pteris semipinnata, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also referred to as 5F), have demonstrated significant anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis through the modulation of key signaling pathways. The protocols outlined herein are based on established methodologies for assessing the cytotoxic and apoptotic potential of natural product drug candidates.

Data Presentation: Cytotoxicity of Diterpenoids from Pteris semipinnata

The following tables summarize the cytotoxic activity of various compounds isolated from Pteris semipinnata against a panel of human cancer cell lines, as determined by the MTT assay.

Table 1: IC₅₀ Values of Pteris semipinnata Constituents after 72-hour Treatment (µg/mL) [1]

CompoundHePG II (Liver)SPC-A-1 (Lung)MGC-803 (Gastric)CNE-2Z (Nasopharyngeal)BEL-7402 (Liver)
6F 0.343 ± 0.0030.115 ± 0.0220.590 ± 0.0320.328 ± 0.0660.221 ± 0.058
A > 108.950 ± 0.211> 10> 10> 10
5F > 109.870 ± 0.154> 10> 10> 10
4F No cytotoxicityNo cytotoxicityNo cytotoxicityNo cytotoxicityNo cytotoxicity
B No cytotoxicityNo cytotoxicityNo cytotoxicityNo cytotoxicityNo cytotoxicity
PSE 12.34 ± 0.549.85 ± 0.3215.67 ± 0.7818.92 ± 0.9310.45 ± 0.47

PSE: Ethanolic extract of Pteris semipinnata L.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound or related compounds

  • Human cancer cell lines (e.g., HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Assay (Caspase-3/7)

This assay measures the activity of key executioner caspases, which are hallmarks of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • Treated cells in a 96-well plate

  • Luminometer

Protocol:

  • Seed and treat cells with this compound in a white-walled 96-well plate as described in the MTT assay protocol (steps 1-4).

  • After treatment, allow the plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (e.g., HePG II, SPC-A-1) incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Treat with This compound incubation_24h->treatment mtt MTT Assay (Viability) treatment->mtt 24-72h ldh LDH Assay (Membrane Integrity) treatment->ldh 24-72h annexin Annexin V/PI (Apoptosis) treatment->annexin 24-48h caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase 24-48h ic50 Calculate IC50 mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptosis annexin->apoptosis_quant caspase->apoptosis_quant

Experimental workflow for cytotoxicity testing.

Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway pterisolic_acid This compound (or related diterpenoids) death_receptor Death Receptors (e.g., Fas) pterisolic_acid->death_receptor bcl2_family Bcl-2 Family Modulation pterisolic_acid->bcl2_family caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 bax_bak Bax/Bak Activation bcl2_family->bax_bak Upregulate Bax/Bak Downregulate Bcl-2 mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway.

References

Pterisolic Acid F: Absence of Publicly Available Data on In Vitro Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific data on the in vitro enzyme inhibitory activities of Pterisolic acid F has been found. As a result, the creation of detailed application notes and protocols for its use in enzyme inhibition assays is not possible at this time.

For researchers, scientists, and drug development professionals interested in the potential enzymatic inhibitory effects of this compound, this represents an unexplored area of study. The discovery of novel enzyme inhibitors is a critical aspect of drug development, and natural products are a rich source of such molecules.

Future research efforts would need to be directed towards screening this compound against a variety of enzyme classes to identify potential inhibitory activities. Should such activities be discovered, subsequent studies would be required to:

  • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Quantify the potency of inhibition through the determination of IC50 and Ki values.

  • Elucidate the mechanism of action and identify the specific binding site on the target enzyme.

  • Investigate the compound's selectivity for the target enzyme over other related enzymes.

Until such foundational research is conducted and published, the development of standardized protocols and application notes for in vitro enzyme inhibition assays using this compound remains speculative. Researchers are encouraged to undertake these initial screening and characterization studies to unlock the potential of this natural compound.

Application Notes and Protocols for Studying the Efficacy of Pterisolic Acid F in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a kaurane-type diterpenoid isolated from the fern Pteris semipinnata. While specific biological activities of this compound have not been extensively reported, the genus Pteris has a history of use in traditional medicine for treating conditions such as enteritis and traumatic injuries, suggesting potential anti-inflammatory properties.[1][2] Furthermore, kaurane (B74193) diterpenoids as a chemical class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, antimicrobial, and metabolic regulatory activities.

These application notes provide detailed protocols for evaluating the potential anti-inflammatory and metabolic regulatory efficacy of this compound using established preclinical animal models.

Application Note I: Anti-Inflammatory Efficacy

Based on the traditional use of Pteris species and the known bioactivities of kaurane diterpenoids, it is hypothesized that this compound possesses anti-inflammatory properties. To investigate this, two standard in vivo models are proposed: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Animal Model 1: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. The inflammatory response induced by carrageenan is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase primarily mediated by prostaglandins.

Animal Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammatory responses seen in conditions like sepsis. LPS, a component of Gram-negative bacteria cell walls, induces a robust inflammatory cascade, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Application Note II: Metabolic Regulatory Efficacy

Several natural compounds, including various phenolic acids and diterpenoids, have been shown to influence metabolic pathways. Given the broad bioactivity profile of kaurane diterpenoids, this compound may have a regulatory role in metabolic disorders. The following models are proposed to explore this potential.

Animal Model 3: High-Fat Diet (HFD)-Induced Obesity in Mice

This model closely mimics the development of obesity and associated metabolic complications in humans, such as insulin (B600854) resistance and dyslipidemia, resulting from excessive consumption of high-calorie diets.

Animal Model 4: Streptozotocin (STZ)-Induced Diabetes in Rats

Streptozotocin is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is widely used to study type 1 diabetes. A variation combining a high-fat diet with a low dose of STZ can also be used to model type 2 diabetes.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials and Reagents:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

Experimental Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Grouping: Randomly divide rats into five groups (n=6 per group):

    • Group 1: Vehicle control (0.5% CMC, p.o.)

    • Group 2: this compound (10 mg/kg, p.o.)

    • Group 3: this compound (25 mg/kg, p.o.)

    • Group 4: this compound (50 mg/kg, p.o.)

    • Group 5: Indomethacin (10 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally (p.o.).

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize animals and collect paw tissue for optional biomarker analysis (e.g., myeloperoxidase [MPO] activity, cytokine levels via ELISA).

Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Protocol 2: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the effect of this compound on systemic inflammation.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials and Reagents:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (B1670325) (positive control)

  • Sterile phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

Experimental Procedure:

  • Acclimatization and Grouping: After acclimatization, randomly divide mice into five groups (n=6 per group):

    • Group 1: Vehicle control (PBS, i.p.) + Saline

    • Group 2: LPS (1 mg/kg, i.p.) + Vehicle

    • Group 3: LPS + this compound (10 mg/kg, p.o.)

    • Group 4: LPS + this compound (25 mg/kg, p.o.)

    • Group 5: LPS + Dexamethasone (5 mg/kg, i.p.)

  • Dosing: Administer this compound or its vehicle orally 1 hour before LPS challenge. Administer dexamethasone or its vehicle intraperitoneally (i.p.) 30 minutes before LPS.

  • Inflammation Induction: Induce systemic inflammation by injecting LPS (1 mg/kg) intraperitoneally.

  • Blood Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Compare cytokine levels between groups using one-way ANOVA followed by a post-hoc test.

  • Calculate the percentage reduction in cytokine levels for treated groups compared to the LPS-only group.

Protocol 3: High-Fat Diet (HFD)-Induced Obesity in Mice

Objective: To evaluate the effect of this compound on diet-induced obesity and associated metabolic parameters.

Animals: Male C57BL/6J mice (4-5 weeks old).

Materials and Reagents:

  • This compound

  • High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • Control Diet (CD, e.g., 10% kcal from fat)

  • Metformin (positive control)

  • Glucometer and test strips

  • Insulin ELISA kit

Experimental Procedure:

  • Induction Phase:

    • Feed mice either a CD or an HFD for 8-12 weeks to induce obesity.

    • Monitor body weight and food intake weekly.

  • Treatment Phase:

    • After the induction period, divide the HFD-fed mice into four groups (n=8-10 per group). A CD-fed group serves as a healthy control.

      • Group 1: CD + Vehicle

      • Group 2: HFD + Vehicle

      • Group 3: HFD + this compound (25 mg/kg/day, p.o.)

      • Group 4: HFD + this compound (50 mg/kg/day, p.o.)

      • Group 5: HFD + Metformin (200 mg/kg/day, p.o.)

    • Administer treatments daily for 4-6 weeks. Continue monitoring body weight and food intake.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): In the final week, fast mice overnight (12-16 hours), measure baseline glucose, and then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): A few days after the GTT, fast mice for 4-6 hours and inject insulin (0.75 U/kg, i.p.). Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Terminal Sample Collection: At the end of the study, fast mice overnight, collect blood for analysis of fasting glucose, insulin, triglycerides, and cholesterol. Euthanize animals and collect liver and adipose tissue for weight and histological analysis.

Data Analysis:

  • Analyze body weight changes, food intake, and terminal blood parameters using one-way or two-way ANOVA.

  • For GTT and ITT, calculate the area under the curve (AUC) and compare between groups using one-way ANOVA.

Protocol 4: Streptozotocin (STZ)-Induced Diabetes in Rats

Objective: To determine if this compound has anti-hyperglycemic effects.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials and Reagents:

  • This compound

  • Streptozotocin (STZ)

  • Glibenclamide (positive control)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Experimental Procedure:

  • Diabetes Induction:

    • Fast rats overnight.

    • Administer a single intraperitoneal injection of STZ (50-65 mg/kg) freshly dissolved in cold citrate buffer.

    • Provide 5% sucrose (B13894) water for the first 24 hours to prevent initial hypoglycemia.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose. Rats with fasting glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment:

    • Randomly divide diabetic rats into four groups (n=6-8 per group). A non-diabetic group serves as a healthy control.

      • Group 1: Normal Control + Vehicle

      • Group 2: Diabetic Control + Vehicle

      • Group 3: Diabetic + this compound (25 mg/kg/day, p.o.)

      • Group 4: Diabetic + this compound (50 mg/kg/day, p.o.)

      • Group 5: Diabetic + Glibenclamide (5 mg/kg/day, p.o.)

    • Administer treatments daily for 21-28 days.

  • Monitoring: Monitor body weight and fasting blood glucose weekly.

  • Terminal Sample Collection: At the end of the treatment period, collect blood for analysis of glucose, insulin, HbA1c, and lipid profiles. Collect the pancreas for histological examination.

Data Analysis:

  • Analyze changes in body weight, blood glucose, and other biochemical parameters using two-way ANOVA for repeated measures or one-way ANOVA for endpoint data.

Data Presentation

The following tables are templates for summarizing potential quantitative results from the described experiments.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase at 3h (mL) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.07 -
This compound 10 0.68 ± 0.05* 20.0%
This compound 25 0.51 ± 0.06** 40.0%
This compound 50 0.38 ± 0.04*** 55.3%
Indomethacin 10 0.32 ± 0.03*** 62.4%

*Values are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment Group Dose (mg/kg) TNF-α (pg/mL) IL-6 (pg/mL)
Control - 15.2 ± 3.1 25.8 ± 4.5
LPS + Vehicle - 1250.5 ± 98.2 1875.3 ± 150.6
LPS + this compound 25 875.4 ± 75.1** 1250.1 ± 110.2**
LPS + this compound 50 620.1 ± 55.8*** 890.6 ± 95.3***
LPS + Dexamethasone 5 450.7 ± 40.3*** 650.9 ± 70.1***

*Values are presented as Mean ± SEM. **p<0.01, **p<0.001 compared to LPS + Vehicle group.

Table 3: Effect of this compound on Metabolic Parameters in HFD-Fed Mice

Treatment Group Body Weight Gain (g) Fasting Glucose (mg/dL) Fasting Insulin (ng/mL) GTT AUC
CD + Vehicle 4.5 ± 0.5 95 ± 5 0.8 ± 0.1 18500 ± 950
HFD + Vehicle 18.2 ± 1.2 165 ± 10 2.5 ± 0.3 35000 ± 1800
HFD + this compound (50 mg/kg) 14.1 ± 1.0** 130 ± 8** 1.7 ± 0.2* 27500 ± 1500**
HFD + Metformin (200 mg/kg) 13.5 ± 0.9** 125 ± 7** 1.5 ± 0.2** 25000 ± 1300***

*Values are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to HFD + Vehicle group.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

G cluster_0 Anti-Inflammatory Study Workflow (Carrageenan Model) cluster_1 Metabolic Study Workflow (HFD Model) A1 Acclimatize Rats (1 week) A2 Randomize into Groups (n=6) A1->A2 A3 Administer this compound / Controls (p.o.) A2->A3 A4 Inject Carrageenan into Paw (1h post-dose) A3->A4 A5 Measure Paw Volume (0h to 5h) A4->A5 A6 Data Analysis (% Inhibition) A5->A6 B1 Induce Obesity (HFD for 8-12 weeks) B2 Randomize into Treatment Groups B1->B2 B3 Daily Dosing (this compound / Controls for 4-6 weeks) B2->B3 B4 Perform GTT and ITT (Final week) B3->B4 B5 Terminal Blood & Tissue Collection B4->B5 B6 Analyze Metabolic & Histological Data B5->B6

Caption: Experimental workflows for anti-inflammatory and metabolic studies.

Signaling Pathway Diagram

cluster_pathway Hypothesized Anti-Inflammatory Mechanism of this compound LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription PAF This compound PAF->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Quantification of Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterisolic acid F is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][] Its chemical formula is C20H30O6 with a molecular weight of 366.45 g/mol .[1] As a member of the terpenoid class of natural products, this compound holds potential for further investigation into its biological activities. To facilitate such research, robust and reliable analytical methods for its quantification are essential. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1401419-90-6[1]
Molecular Formula C20H30O6[1]
Molecular Weight 366.45
Synonyms (5β,8α,9β,10α,13α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid
Appearance White to off-white solid
Purity (typical) >98%

Experimental Protocols

A validated LC-MS/MS method is proposed for the sensitive and selective quantification of this compound. This approach is suitable for the analysis of complex matrices due to its high selectivity and sensitivity.

Standard and Sample Preparation

Materials:

  • This compound analytical standard (>98% purity)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS), e.g., a structurally similar terpenoid not present in the sample.

Standard Stock Solution Preparation:

  • Accurately weigh 1.0 mg of this compound analytical standard.

  • Dissolve in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at -20°C in an amber vial.

Calibration Standards and Quality Control (QC) Samples:

  • Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in a similar manner.

Sample Preparation (from Plant Material):

  • Homogenize 100 mg of dried and powdered plant material.

  • Add 1 mL of methanol and vortex for 1 minute.

  • Sonicate for 30 minutes in a cold water bath.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

  • Add the internal standard to each sample.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions, which may require optimization for specific instrumentation.

Table 2: LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsTo be determined by infusion of this compound standard
Dwell Time100 ms
Collision EnergyTo be optimized
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Method Validation

The analytical method should be validated according to standard guidelines, assessing the following parameters:

  • Linearity: Analyze calibration standards in triplicate to establish the linear range and determine the coefficient of determination (r² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Precision and Accuracy: Analyze QC samples on three different days to assess inter-day and intra-day precision (expressed as %RSD) and accuracy (expressed as % bias).

  • Recovery: Evaluate the extraction efficiency by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.

Data Presentation

The following tables present example data from a hypothetical method validation for this compound quantification.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Equation
This compound1 - 10000.998y = 1500x + 250

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low34.55.2-2.1
Medium3002.83.51.5
High8002.12.90.8

Table 5: LOD, LOQ, and Recovery

ParameterValue
LOD 0.3 ng/mL
LOQ 1.0 ng/mL
Recovery 92%

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Standard Analytical Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution PlantMaterial Plant Material Extraction Methanol Extraction PlantMaterial->Extraction CalibrationStandards Calibration Standards (1-1000 ng/mL) StockSolution->CalibrationStandards LCMS LC-MS/MS System CalibrationStandards->LCMS Filtration Filtration (0.22 µm) Extraction->Filtration Filtration->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Validation Method Validation DataProcessing->Validation Quantification Quantification of this compound DataProcessing->Quantification

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, many diterpenoids exhibit biological activity by modulating key cellular signaling cascades. A hypothetical pathway illustrating how a novel compound like this compound could be investigated for its effects on a common signaling pathway, such as the PI3K/AKT/mTOR pathway, is shown below. This pathway is often involved in cell growth, proliferation, and survival.

signaling_pathway PterisolicAcidF This compound Receptor Cell Surface Receptor PterisolicAcidF->Receptor Binds/Modulates PI3K PI3K Receptor->PI3K Activates/Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Pterisolic Acid F Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature reveals a significant lack of published research specifically detailing the mechanism of action, anti-cancer properties, or established experimental protocols for Pterisolic acid F . The information presented below is based on studies of structurally related pentacyclic triterpenoid (B12794562) acids, such as Ursolic Acid and Corosolic Acid, which have demonstrated anti-cancer activities. These notes and protocols are provided as a potential starting point for researchers investigating this compound and should be adapted and validated accordingly.

I. Introduction to this compound and Related Compounds

This compound is a natural compound belonging to the triterpenoid class. While its specific biological activities are not yet documented, other members of this class, such as ursolic acid and corosolic acid, have been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These compounds often exert their effects by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key cellular signaling pathways involved in cancer progression.[1][3][4]

II. Postulated Mechanisms of Action (Based on Related Compounds)

Based on the known activities of similar triterpenoids, the anti-cancer mechanism of this compound could potentially involve the following:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a common mechanism for anti-cancer agents. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase) can prevent cancer cell proliferation.

  • Inhibition of Proliferation and Metastasis: Interference with signaling pathways that control cell growth, migration, and invasion.

  • Modulation of Key Signaling Pathways:

    • STAT3/PD-L1 Pathway: Inhibition of this pathway can suppress tumor growth and immune evasion.

    • JAK/STAT Pathway: Downregulation of this pathway is linked to the induction of apoptosis.

    • NF-κB Signaling: Inhibition of NF-κB can reduce inflammation and cell survival in cancer cells.

III. Quantitative Data Summary (Hypothetical for this compound, based on related compounds)

The following table summarizes typical quantitative data obtained from in vitro anti-cancer studies of triterpenoid acids. Researchers investigating this compound would aim to generate similar data.

Assay Cell Line Parameter Example Value (from related compounds) Potential Significance for this compound
MTT Assay A549 (Lung Cancer)IC50 (48h)20 µMDetermines the concentration for 50% inhibition of cell viability.
H460 (Lung Cancer)IC50 (48h)25 µMEstablishes cytotoxic potency against different cancer cell types.
Flow Cytometry MDA-MB-231 (Breast Cancer)% Apoptotic Cells45% at 30 µMQuantifies the extent of apoptosis induction.
Wound Healing Assay A549 (Lung Cancer)% Wound Closure20% at 20 µM (vs. 80% in control)Measures the inhibition of cancer cell migration.
Transwell Invasion Assay A549 (Lung Cancer)% Invasion30% at 20 µM (vs. 90% in control)Assesses the ability to block cancer cell invasion.

IV. Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of a novel compound like this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., A549, H460, MDA-MB-231)

    • DMEM/RPMI-1640 medium with 10% FBS

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

2. Apoptosis Analysis by Flow Cytometry

  • Objective: To quantify the percentage of apoptotic cells induced by this compound.

  • Materials:

    • Cancer cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression of key signaling proteins.

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., against STAT3, p-STAT3, PD-L1, Bcl-2, Bax, Caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Lyse the treated cells and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an ECL detection system.

V. Visualizations

Diagram 1: Hypothetical Signaling Pathway for this compound

Pterisolic_Acid_F_Pathway PAF This compound EGFR EGFR PAF->EGFR inhibits Bcl2 Bcl-2 PAF->Bcl2 inhibits Bax Bax PAF->Bax activates JAK2 JAK2 EGFR->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 PDL1 PD-L1 pSTAT3->PDL1 MMP2 MMP2 pSTAT3->MMP2 Proliferation Cell Proliferation pSTAT3->Proliferation ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion Metastasis Metastasis MMP2->Metastasis Apoptosis Apoptosis Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Postulated signaling cascade of this compound.

Diagram 2: Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis_assay Apoptosis Assay (Flow Cytometry) start->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) start->cell_cycle_assay migration_invasion Migration & Invasion Assays (Wound Healing, Transwell) start->migration_invasion data_analysis Data Analysis & Mechanism Elucidation cell_viability->data_analysis western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot cell_cycle_assay->western_blot migration_invasion->data_analysis western_blot->data_analysis

Caption: Workflow for investigating this compound's mechanism.

References

Application Notes and Protocols: Dissolving Pterisolic Acid F for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a molecule of interest for in vitro investigation. Proper dissolution and preparation of this compound are critical first steps for obtaining reliable and reproducible experimental results. Due to the limited availability of specific data on the physicochemical properties of this compound, this document provides a generalized protocol for determining its solubility and preparing stock solutions for use in cell-based assays and other in vitro experiments. The following guidelines are based on standard laboratory practices for handling novel or poorly characterized compounds.

Data Presentation: Solubility Testing

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Visual Observation (Clear, Hazy, Precipitate)Notes
DMSO1
5
10
Ethanol (95%)1
5
10
Methanol1
5
10
PBS (pH 7.4)1
5
10

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for dissolving organic molecules for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg or 5 mg) in a sterile microcentrifuge tube. All handling of the dry powder should be performed in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes may be attempted.

  • Sterilization: If required for the experiment, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Complete cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.

  • Final Dilution: Directly add the required volume of the stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 10 µg/mL working solution from a 10 mg/mL stock, add 1 µL of the stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or inverting the tube.

  • Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used, to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid toxicity.[1]

Mandatory Visualization

Since the specific signaling pathway of this compound is not documented, a hypothetical pathway often associated with natural products is presented below as an illustrative example.

G cluster_nucleus Cytoplasm to Nucleus Pterisolic_acid_F This compound Receptor Cell Surface Receptor Pterisolic_acid_F->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression (e.g., Inflammation, Apoptosis) Transcription_Factor->Gene_Expression Translocation Nucleus Nucleus Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

The following diagram illustrates a general workflow for testing the in vitro effects of a newly dissolved compound.

G Start Start: this compound Stock Solution Prepare_Working Prepare Working Solutions (Serial Dilutions) Start->Prepare_Working Treatment Treat Cells with this compound and Vehicle Control Prepare_Working->Treatment Cell_Culture Seed Cells in Multi-well Plates Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform In Vitro Assay (e.g., Viability, Gene Expression) Incubation->Assay Data_Analysis Data Collection and Analysis Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Pterisolic Acid F Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pterisolic acid F extraction from its natural source, the fern Pteris semipinnata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a naturally occurring ent-kaurane diterpenoid.[1] Its primary known source is the fern Pteris semipinnata.[1]

Q2: What are the key chemical properties of this compound relevant to extraction?

A2: this compound is an acidic compound with the molecular formula C₂₀H₃₀O₆. Its structure contains hydroxyl and carboxylic acid functional groups, which influence its polarity and solubility in different solvents.

Q3: Which solvents are most effective for extracting this compound?

A3: While specific optimization studies for this compound are limited, research on similar diterpenoids suggests that polar solvents are effective. Methanol (B129727) has been shown to be one of the best solvents for extracting diterpenoid lactones. Ethanol and acetone (B3395972) are also viable options. The choice of solvent can significantly impact the extraction yield.

Q4: How does temperature affect the extraction yield of this compound?

A4: The effect of temperature on diterpenoid extraction is complex and depends on the solvent used. In some cases, higher temperatures can increase extraction efficiency by improving solvent penetration and compound solubility. However, for some compounds, elevated temperatures can lead to degradation, reducing the overall yield. It is crucial to optimize the temperature for your specific extraction method and solvent system.

Q5: What are the common methods for extracting this compound?

A5: Common methods for extracting diterpenoids from plant material include:

  • Maceration: Soaking the plant material in a solvent at room temperature.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material.

  • Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material, accelerating the extraction process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient cell lysis of the fern material. 2. Suboptimal solvent selection. 3. Inadequate extraction time or temperature. 4. Degradation of the target compound.1. Ensure the plant material is finely ground to increase the surface area for solvent contact. 2. Experiment with different polar solvents such as methanol, ethanol, or acetone. Consider solvent mixtures to fine-tune polarity. 3. Optimize the extraction time and temperature for your chosen method. For maceration, allow for a longer extraction period. For UAE and MAE, carefully control the temperature to prevent degradation. 4. Avoid prolonged exposure to high temperatures and strong acidic or basic conditions during extraction and workup.
Presence of Impurities in the Extract 1. Co-extraction of other compounds with similar polarity. 2. Presence of pigments like chlorophyll (B73375).1. Employ an acid-base extraction workup to selectively isolate the acidic this compound from neutral and basic impurities. 2. Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll and other non-polar compounds before the main extraction.
Difficulty in Isolating this compound after Extraction 1. This compound remains in the aqueous phase after acid-base extraction. 2. Emulsion formation during liquid-liquid extraction.1. After acidifying the aqueous layer to protonate the carboxylate, ensure the pH is sufficiently low (typically pH 2-3) to precipitate the this compound. If it remains dissolved, back-extract into an organic solvent like ethyl acetate. 2. To break emulsions, try adding a saturated brine solution, gently swirling instead of vigorous shaking, or passing the mixture through a bed of Celite.
Inconsistent Extraction Yields 1. Variation in the quality of the plant material. 2. Inconsistent experimental parameters.1. Use plant material from the same source and harvest time if possible. Ensure consistent drying and grinding procedures. 2. Maintain precise control over all extraction parameters, including solvent volume, temperature, and time.

Data on Diterpenoid Extraction Optimization

The following tables summarize findings from studies on the extraction of diterpenoids and other related compounds, which can serve as a guide for optimizing this compound extraction.

Table 1: Effect of Solvent on Diterpenoid Extraction Yield

SolventRelative Yield of DiterpenoidsReference
MethanolHigh(Study on andrographolide)
EthanolModerate to High(General studies on terpenoids)
AcetoneModerate(General studies on terpenoids)
WaterLow(Study on andrographolide)

Table 2: Comparison of Extraction Methods for Terpenoids

Extraction MethodKey AdvantagesKey Disadvantages
Maceration Simple, requires minimal equipment.Time-consuming, may have lower efficiency.
Soxhlet High extraction efficiency due to continuous cycling of fresh solvent.Can expose the extract to high temperatures for extended periods, potentially causing degradation.
Ultrasonic-Assisted Faster extraction times, improved efficiency.Can generate heat, requiring temperature control.
Microwave-Assisted Very rapid extraction, reduced solvent consumption.Requires specialized equipment, potential for localized overheating.

Experimental Protocols

Protocol 1: General Maceration for this compound Extraction

  • Preparation: Air-dry the fronds of Pteris semipinnata and grind them into a fine powder.

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add methanol (or another appropriate solvent) at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Acid-Base Extraction for Purification of this compound

  • Dissolution: Dissolve the crude extract in a mixture of diethyl ether (or ethyl acetate) and water.

  • Basification: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake gently, venting frequently to release any pressure buildup from CO₂ evolution. This will deprotonate the acidic this compound, making it soluble in the aqueous layer.

  • Separation: Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic compound.

  • Acidification: Combine the aqueous extracts and acidify to a pH of 2-3 with dilute hydrochloric acid (HCl). This will protonate the this compound, causing it to precipitate out of the solution.

  • Isolation:

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the acidified aqueous solution with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow start Start: Pteris semipinnata Plant Material grinding Grinding start->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Crude Extract) filtration->concentration purification Acid-Base Extraction concentration->purification isolation Isolation of this compound purification->isolation end End: Purified this compound isolation->end signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest Pterisolic_Acid_F ent-Kaurane Diterpenoids (e.g., this compound) Bax Bax Pterisolic_Acid_F->Bax Upregulates Bcl2 Bcl-2 Pterisolic_Acid_F->Bcl2 Downregulates Cyclins_CDKs Cyclins/CDKs Pterisolic_Acid_F->Cyclins_CDKs Inhibits Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Cyclins_CDKs->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Progression->Cell_Cycle_Arrest

References

Overcoming solubility issues of Pterisolic acid F in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of working with Pterisolic acid F in aqueous solutions.

Physicochemical Profile of this compound

This compound is a natural ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1] Like many therapeutically promising natural products, particularly terpenes, its utility can be hampered by low aqueous solubility.[2] Understanding its fundamental properties is the first step in overcoming this challenge.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₆[1][]
Molecular Weight 366.45 g/mol [1]
LogP 0.74
Predicted pKa 4.60 ± 0.60
Appearance Powder
Common Solvents DMSO, Acetone (B3395972), Chloroform, Ethyl Acetate

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The poor aqueous solubility of this compound is due to its chemical structure. It is a diterpenoid, a class of compounds known for their lipophilic nature. Although it possesses several hydroxyl groups, the large carbon skeleton is hydrophobic, limiting its interaction with water molecules. Its predicted pKa of ~4.6 suggests it is a weak acid, existing primarily in its non-ionized, less soluble form at neutral pH.

Q2: What is the recommended solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for creating initial high-concentration stock solutions of this compound. Other organic solvents like ethanol (B145695), methanol, or acetone can also be used. It is crucial to prepare a concentrated stock in an organic solvent before diluting it into your aqueous experimental medium.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration of the organic co-solvent (DMSO) is too low to maintain solubility, or when the final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try a lower final concentration of this compound in your experiment.

    • Increase Co-solvent Percentage: Ensure your final DMSO concentration is sufficient, typically between 0.1% and 0.5% for cell culture experiments. Note that higher concentrations can be toxic to cells.

    • Use an Enhancement Technique: For higher aqueous concentrations, you will need to employ a solubility enhancement technique such as pH adjustment, cyclodextrin (B1172386) complexation, or co-solvents as detailed in the guides below.

Q4: For a quick preliminary in vitro assay, what is the simplest method to improve solubility?

A4: For ionizable compounds like this compound, pH adjustment is often the simplest and most direct method. Since it is a carboxylic acid, increasing the pH of the aqueous solution above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

Troubleshooting & Methodology Guides

Method 1: pH Adjustment

This technique is ideal for experiments where the pH can be modified without affecting the biological system.

Troubleshooting Q&A:

  • Q: At what pH should I expect this compound to be soluble? A: Solubility will significantly increase at a pH at least 1-2 units above its pKa (~4.6). A good starting point is a buffer at pH 7.4 or higher. The solubility of compounds with acidic functional groups generally increases as the pH rises.

  • Q: Will adjusting the pH affect the compound's stability or activity? A: This is a critical consideration. Extremes of pH can lead to hydrolysis or degradation. It is recommended to perform a stability study by incubating the compound at the desired pH for the duration of your experiment and analyzing for degradation using HPLC.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., phosphate (B84403) or TRIS buffers) with different pH values (e.g., 6.0, 7.0, 7.4, 8.0).

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Dilution: While vortexing, slowly add a small aliquot of the DMSO stock to your chosen buffer to achieve the desired final concentration.

  • Observation & Quantification:

    • Visually inspect for any precipitation immediately and after a set time (e.g., 1-2 hours).

    • For quantitative analysis, centrifuge the solution (e.g., 10,000 rpm for 15 minutes) to pellet any undissolved compound.

    • Measure the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV.

Method 2: Co-solvents

Using water-miscible organic solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.

Troubleshooting Q&A:

  • Q: Which co-solvent should I use? A: The choice depends on the experimental system. For in vitro assays, biocompatible solvents are necessary. For analytical purposes, a wider range is acceptable.

  • Q: How much co-solvent is too much for my cell-based experiment? A: Most cell lines can tolerate DMSO or ethanol up to 0.5% (v/v), but it is crucial to run a vehicle control to test for solvent-induced toxicity or off-target effects.

Common Co-solvents for Solubility Enhancement

Co-solventTypical Concentration Range (Cell Culture)Notes
DMSO 0.1% - 0.5%Most common, but can have biological effects.
Ethanol 0.1% - 1.0%Volatile, can be cytotoxic at higher concentrations.
Polyethylene Glycol (PEG 400) 1% - 5%Generally low toxicity, can increase viscosity.
Propylene Glycol 1% - 5%Low toxicity, commonly used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Solubility Assessment

  • Prepare Co-solvent Mixtures: Prepare your primary aqueous buffer (e.g., PBS) containing various percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).

  • Add Compound: Add an excess amount of this compound powder to a fixed volume of each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound via an appropriate analytical method (e.g., HPLC).

Method 3: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like terpenes, forming inclusion complexes that are more water-soluble.

Troubleshooting Q&A:

  • Q: Which type of cyclodextrin is best? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred for biological applications due to their higher solubility and lower toxicity compared to natural β-CD.

  • Q: How do I know if a complex has formed? A: Successful complexation often results in a clear solution. Formation can be confirmed using analytical techniques such as NMR, DSC, or by observing a significant increase in solubility through phase-solubility studies.

Experimental Protocol: Inclusion Complexation via Kneading Method

  • Molar Ratio Calculation: Calculate the amounts of this compound and the chosen cyclodextrin (e.g., HP-β-CD) needed for a specific molar ratio (start with 1:1 and 1:2).

  • Mixing: Place the calculated amounts in a mortar.

  • Kneading: Add a small amount of a water-miscible solvent (e.g., 50% ethanol) dropwise and knead the mixture vigorously with a pestle for 30-60 minutes to form a thick, homogenous paste.

  • Drying: Dry the paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until the solvent is completely removed.

  • Final Product: Pulverize the dried complex into a fine powder. This powder can now be tested for its dissolution properties in your aqueous medium.

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (CD) Hydrophilic Exterior Hydrophobic Cavity Complex CD-PAF Inclusion Complex Aqueous Soluble PAF This compound (Poorly Soluble) PAF->Complex Encapsulation Water Aqueous Solution Complex->Water Dissolves

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Workflow and Strategy Selection

Choosing the right solubilization strategy depends on the experimental context, from early-stage screening to formulation development.

G start Start: this compound (Insoluble in Aqueous Buffer) q1 Is the experimental pH flexible? start->q1 ph_adjust Method 1: pH Adjustment (Increase pH > 6.0) q1->ph_adjust Yes q2 Is a low concentration (<10 µM) with <0.5% organic solvent acceptable? q1->q2 No end Soluble Solution Achieved ph_adjust->end cosolvent Method 2: Co-solvents (e.g., DMSO, PEG 400) q2->cosolvent Yes q3 Is a higher concentration needed for in vivo or formulation studies? q2->q3 No cosolvent->end cyclodextrin Method 3: Cyclodextrin Complexation (e.g., HP-β-CD) q3->cyclodextrin Yes solid_disp Method 4: Solid Dispersion (Advanced Formulation) q3:e->solid_disp:n For Drug Development cyclodextrin->end solid_disp->end G PAF This compound (Hypothesized) PI3K PI3K PAF->PI3K Potential Inhibition Receptor Growth Factor Receptor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Response Cellular Responses (Growth, Proliferation, Survival) mTOR->Response

References

Technical Support Center: Optimizing HPLC Separation of Pterisolic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Pterisolic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for separating Pterisolic acid isomers?

A1: For initial method development for Pterisolic acid isomers, a reversed-phase HPLC approach is recommended. Since Pterisolic acid is an acidic compound, controlling the mobile phase pH is crucial for achieving good peak shape and resolution. Using an acidic mobile phase can reduce the ionization of the acidic analytes and silanol (B1196071) groups on the column, which is often beneficial[1].

Q2: Which type of HPLC column is most suitable for separating Pterisolic acid isomers?

A2: A C18 column is a common starting point for the separation of many organic molecules. However, for isomers, specialized column chemistries can offer better selectivity. Phenyl-based columns can provide different selectivity for aromatic compounds, while columns with embedded polar groups may also be effective[2]. For chiral separations, a chiral stationary phase (CSP) would be necessary to resolve enantiomers[3][4].

Q3: How can I improve the resolution between closely eluting Pterisolic acid isomers?

A3: To improve resolution, you can adjust the mobile phase composition, such as the ratio of organic solvent to aqueous buffer[5]. Employing a gradient elution, where the mobile phase composition changes over time, can also be effective. Additionally, adding modifiers like small amounts of acids (e.g., formic acid, acetic acid) to the mobile phase can influence analyte ionization and improve separation. Optimizing the column temperature can also impact selectivity.

Q4: What should I do if I observe peak tailing for my Pterisolic acid peaks?

A4: Peak tailing for acidic compounds is often caused by strong interactions with the silica (B1680970) stationary phase. To mitigate this, ensure the mobile phase pH is low enough to suppress the ionization of Pterisolic acid. Using a highly acidic mobile phase or a buffer can help maintain a consistent pH. Another common cause of peak tailing can be column degradation or contamination.

Q5: Can I use the same method for both analytical and preparative scale separation of Pterisolic acid isomers?

A5: While the principles are the same, direct scaling from analytical to preparative HPLC is not always straightforward. You will likely need to adjust the flow rate, injection volume, and column size. The goal of preparative HPLC is to isolate a larger amount of the compound, so some resolution might be sacrificed for higher loading capacity. Method optimization will be required for an efficient preparative separation.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of Pterisolic acid isomers.

Problem Potential Cause Recommended Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., acetonitrile (B52724) vs. methanol). Implement a gradient elution.
Incorrect column chemistry.Try a column with a different stationary phase (e.g., Phenyl, embedded polar group) to exploit different separation mechanisms like π-π interactions.
Peak Tailing Secondary interactions with the stationary phase.Add a competitive agent like a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Ensure the mobile phase pH is sufficiently low.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column.
Retention Time Shifts Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the buffer pH. A change of as little as 0.1 pH units can significantly shift retention times.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Air bubbles in the system.Degas the mobile phase properly.
High Backpressure Blockage in the system (e.g., frit, tubing).Check for blockages and replace components if necessary.
Column contamination.Use a guard column to protect the analytical column from sample matrix components.
Highly viscous mobile phase.Consider a less viscous solvent or adjust the mobile phase composition.

Experimental Protocols

Proposed Initial HPLC Method for Pterisolic Acid Isomer Separation

This protocol is a starting point for method development. Optimization will be necessary based on experimental results.

Parameter Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm (or as determined by UV scan of Pterisolic acid)
Injection Volume 10 µL

Note: The optimal detection wavelength should be determined by analyzing the UV spectrum of Pterisolic acid.

Visualizations

Logical Workflow for HPLC Method Development

MethodDevelopment A Define Separation Goal (e.g., baseline resolution of isomers) B Select Initial Column and Mobile Phase A->B C Perform Initial Injection B->C D Evaluate Chromatogram (Resolution, Peak Shape, Retention) C->D E Poor Resolution? D->E F Adjust Mobile Phase Strength (Organic % or Gradient) E->F Yes G Change Mobile Phase pH or Additive E->G Yes H Try Different Column Chemistry E->H Yes I Peak Tailing? E->I No F->C G->C H->C J Lower Mobile Phase pH I->J Yes K Reduce Sample Load I->K Yes M Retention Time Issues? I->M No J->C K->C L Method Optimized M->L No N Check Mobile Phase Prep & Degassing M->N Yes O Control Column Temperature M->O Yes N->C O->C TroubleshootingResolution Start Poor Resolution Observed Step1 Isocratic or Gradient Elution? Start->Step1 Step2a Adjust % Organic Solvent Step1->Step2a Isocratic Step2b Modify Gradient Slope Step1->Step2b Gradient Step3 Change Organic Solvent (e.g., ACN to MeOH) Step2a->Step3 Step2b->Step3 Step4 Adjust Mobile Phase pH Step3->Step4 Step5 Select Different Column (e.g., Phenyl, C8) Step4->Step5 End Resolution Improved Step5->End

References

Navigating the Synthesis of Pterisolic Acid F: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a complete, published total synthesis of Pterisolic acid F has not been documented in scientific literature. The following troubleshooting guide is based on a proposed, hypothetical synthetic pathway, drawing from established methodologies for the synthesis of structurally similar ent-kaurane diterpenoids. This guide is intended to provide researchers with practical solutions to common challenges encountered in complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The synthesis of this compound, a complex ent-kaurane diterpenoid, presents several significant challenges inherent to natural product synthesis. These include the construction of the intricate tetracyclic ring system, stereocontrol at multiple chiral centers, and the introduction of various functional groups with high regioselectivity.[1][2][[“]]

Q2: My reaction to form the tetracyclic core is resulting in a low yield. What are the possible causes?

A2: Low yields in the formation of the core structure are common and can stem from several factors. Inadequate purity of starting materials, suboptimal reaction concentrations, or incorrect temperature can all play a role. Additionally, the choice of cyclization precursor and the catalyst are critical. It is also possible that side reactions, such as incomplete cyclization or the formation of constitutional isomers, are occurring.

Q3: I am observing multiple spots on my TLC plate after the oxidation step. How can I improve the selectivity?

A3: The presence of multiple spots on a TLC plate post-oxidation suggests a lack of selectivity, potentially leading to over-oxidation or oxidation at unintended positions. To address this, consider using a milder or more selective oxidizing agent. Protecting group strategies for other sensitive functional groups in the molecule might also be necessary to prevent unwanted side reactions. Adjusting the reaction temperature and time can also afford greater control over the oxidation process.

Q4: How can I confirm the stereochemistry of the newly formed chiral centers?

A4: Confirming the stereochemistry of newly introduced chiral centers is a critical step. High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY and ROESY, can provide valuable information about the spatial proximity of protons, helping to elucidate the relative stereochemistry. In some cases, the formation of a crystalline derivative for X-ray crystallographic analysis may be necessary for unambiguous structural determination.

Proposed Synthetic Workflow for this compound

Herein, we propose a hypothetical, multi-step synthesis of this compound to serve as a basis for our troubleshooting guide. The proposed pathway involves the initial construction of a functionalized bicyclic system, followed by the formation of the tetracyclic ent-kaurane core, and concluding with late-stage functional group interconversions.

G cluster_0 Phase 1: Bicyclic System Construction cluster_1 Phase 2: Tetracyclic Core Formation cluster_2 Phase 3: Functional Group Interconversion A Commercially Available Starting Material B Functionalized Decalin System A->B Multi-step sequence C Cyclization Precursor B->C Annulation Strategy D ent-Kaurane Skeleton C->D Intramolecular Cyclization E Late-stage Intermediate D->E Oxidation & Protecting Group Manipulation F This compound E->F Final Modifications

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide for Key Reaction Steps

Step 1: Intramolecular Cyclization to form the ent-Kaurane Skeleton
ParameterRecommended ConditionCommon IssueTroubleshooting Suggestion
Catalyst Lewis Acid (e.g., TiCl₄, SnCl₄)Incomplete reactionScreen a panel of Lewis acids; ensure anhydrous conditions.
Solvent Dichloromethane (B109758) (DCM)Low solubility of starting materialTry a different non-polar solvent like 1,2-dichloroethane (B1671644) or toluene.
Temperature -78 °C to 0 °CFormation of side productsRun the reaction at a lower temperature for a longer duration.
Yield 50-70%Low yieldEnsure high purity of the cyclization precursor; add reagents slowly.

Q: My intramolecular cyclization is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?

A: Incomplete cyclization is a frequent issue. First, ensure that your Lewis acid catalyst is fresh and active, as they are often moisture-sensitive. Running the reaction under strictly anhydrous conditions is crucial. You can try increasing the equivalents of the Lewis acid or switching to a stronger one. Additionally, a higher reaction temperature might be necessary to overcome the activation energy barrier, but this should be approached with caution as it can also promote side reactions.

Step 2: Regioselective Oxidation
ParameterReagentCommon IssueTroubleshooting Suggestion
Oxidizing Agent PCC, DMP, or Swern OxidationOver-oxidation to carboxylic acidUse a milder oxidizing agent like DMP; carefully monitor reaction progress by TLC.
Reaction Time 1-3 hoursFormation of multiple productsShorten the reaction time; quench the reaction as soon as the starting material is consumed.
pH Neutral or slightly basicEpimerization at adjacent stereocentersBuffer the reaction mixture, especially for Swern oxidations.
Yield 75-90%Low yieldEnsure the absence of water for reagents like PCC and in Swern oxidation.

Q: The oxidation of the secondary alcohol is leading to a mixture of the desired ketone and an unexpected epimer. How can I prevent this?

A: Epimerization at a carbon adjacent to the newly formed carbonyl group can occur under harsh reaction conditions, particularly if the reaction mixture is acidic or basic. If you are using a Swern oxidation, which involves the use of a base like triethylamine, consider using a bulkier, non-nucleophilic base. Alternatively, switching to a milder, neutral oxidizing agent like Dess-Martin periodinane (DMP) can often mitigate this problem. Running the reaction at a lower temperature can also help to suppress this side reaction.

Detailed Methodologies for Key Experiments

Hypothetical Protocol for Intramolecular Cyclization

To a solution of the cyclization precursor (1.0 eq) in anhydrous dichloromethane (0.05 M) at -78 °C under an argon atmosphere, a solution of titanium tetrachloride (1.2 eq) in dichloromethane is added dropwise over 20 minutes. The reaction mixture is stirred at -78 °C for 2 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Hypothetical Protocol for Dess-Martin Periodinane (DMP) Oxidation

To a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (0.1 M) at room temperature is added solid Dess-Martin periodinane (1.5 eq) in one portion. The reaction mixture is stirred at room temperature, and its progress is monitored by TLC. After the starting material has been consumed (typically 1-2 hours), the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is stirred for an additional 15 minutes until the solution becomes clear. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude ketone is purified by flash column chromatography.

Visualizing Reaction Logic

The following diagram illustrates the logical relationship in troubleshooting a low-yield reaction, a common scenario in natural product synthesis.

G A Low Reaction Yield B Incomplete Conversion A->B C Side Product Formation A->C D Product Decomposition A->D E Increase Reaction Time/Temp B->E F Increase Reagent Equivalents B->F G Change Solvent/Catalyst C->G H Lower Reaction Temperature C->H I Use Milder Reagents C->I J Check pH and Moisture D->J

References

Technical Support Center: Pterisolic Acid F Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of a Pterisolic acid F sample.

Experimental Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for determining the purity of a this compound sample.

Experimental Workflow for this compound Purity Confirmation cluster_0 Sample Preparation cluster_1 Primary Purity Analysis cluster_2 Structural Confirmation & Impurity Identification cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol (B129727), Acetonitrile) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Purity_Assessment Assess purity (>98%) Identify impurities HPLC->Purity_Assessment MS Mass Spectrometry (MS) Purity_Assessment->MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purity_Assessment->NMR Data_Analysis Correlate HPLC, MS, and NMR data MS->Data_Analysis NMR->Data_Analysis Final_Report Generate Certificate of Analysis (CoA) Data_Analysis->Final_Report

Figure 1. A flowchart outlining the key stages in the purity confirmation of a this compound sample.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for quantifying the purity of a this compound sample. A typical reversed-phase HPLC method is recommended.

Experimental Protocol
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient Start with a higher percentage of A, gradually increasing B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in methanol or acetonitrile to a concentration of 1 mg/mL.
Troubleshooting Guide: HPLC
IssuePossible CauseSuggested Solution
Peak Tailing 1. Silanol interactions with the acidic proton of this compound.2. Column overload.1. Use a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid) to suppress ionization.[1]2. Reduce the sample concentration or injection volume.
Peak Fronting 1. Sample solvent stronger than the mobile phase.2. Column collapse.1. Dissolve the sample in the initial mobile phase.[2]2. Ensure the column is operated within its recommended pressure and pH range.
Variable Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and ensure thorough mixing.2. Use a column oven to maintain a constant temperature.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from previous injections.1. Use high-purity solvents and flush the system.2. Run blank injections between samples.
FAQs: HPLC

Q: What is the expected purity of a high-quality this compound sample? A: A high-quality sample should have a purity of >98% as determined by HPLC.[3]

Q: How can I improve the resolution between this compound and its impurities? A: You can optimize the mobile phase gradient, try a different column with a different stationary phase, or adjust the mobile phase pH.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), negative ion mode is often suitable for carboxylic acids.
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
Scan Range m/z 100-1000
Sample Preparation Dilute the sample solution from the HPLC analysis with the mobile phase.
Quantitative Data: this compound
ParameterValue
Molecular Formula C₂₀H₃₀O₆[3]
Molecular Weight 366.5 g/mol [3]
Expected [M-H]⁻ Ion m/z 365.5
Troubleshooting Guide: MS
IssuePossible CauseSuggested Solution
Low Signal Intensity 1. Poor ionization efficiency.2. Ion suppression from matrix components.1. Optimize ion source parameters (e.g., capillary voltage, gas flow).2. Dilute the sample or improve chromatographic separation.
Inaccurate Mass 1. Instrument not properly calibrated.2. Space charging effects.1. Calibrate the mass spectrometer with a known standard before analysis.2. Reduce the sample concentration.
No Molecular Ion Peak 1. In-source fragmentation.2. Analyte is not ionized under the chosen conditions.1. Use a "softer" ionization technique or reduce the fragmentor voltage.2. Switch ionization polarity (positive/negative) or try a different ionization source (e.g., APCI).
FAQs: MS

Q: What are the expected fragmentation patterns for this compound? A: As a diterpenoid carboxylic acid, common fragmentation patterns include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the diterpenoid skeleton.

Q: Why am I seeing an ion at m/z 388.5 in negative mode? A: This could be an adduct with formate (B1220265) ([M+HCOO]⁻) if formic acid is used in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying any structural isomers or related impurities.

Experimental Protocol
ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Sample Preparation Dissolve 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
Troubleshooting Guide: NMR
IssuePossible CauseSuggested Solution
Broad Peaks 1. Sample aggregation.2. Presence of paramagnetic impurities.3. Poor shimming.1. Dilute the sample or try a different solvent.2. Filter the sample.3. Re-shim the spectrometer.
Overlapping Signals 1. Insufficient magnetic field strength.2. Similar chemical environments of protons/carbons.1. Use a higher field NMR spectrometer if available.2. Run 2D NMR experiments (COSY, HSQC, HMBC) to resolve individual signals.
Disappearance of -OH/-COOH Proton Signal 1. Exchange with residual water in the solvent.1. Use a very dry NMR solvent.2. The exchange can be confirmed by adding a drop of D₂O to the sample, which will cause the peak to disappear.
FAQs: NMR

Q: What should the NMR spectrum of a pure this compound sample look like? A: The ¹H and ¹³C NMR spectra should be consistent with the known chemical structure of this compound, showing the expected chemical shifts and coupling constants for a diterpenoid acid. The number of signals in the ¹³C NMR should correspond to the 20 carbons in the structure.

Q: How can I use NMR to identify impurities? A: The presence of unexpected peaks in the ¹H or ¹³C NMR spectra that do not correspond to this compound or the solvent indicates the presence of impurities. The structure of these impurities can often be elucidated by analyzing their chemical shifts and correlations in 2D NMR spectra.

References

Avoiding common pitfalls in Pterisolic acid F biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during biological assays with Pterisolic acid F. Due to the limited availability of specific experimental data for this compound, this guide also incorporates best practices for working with novel natural products of the diterpenoid class.

I. General Considerations & FAQs

This section addresses overarching challenges that can arise when working with a novel natural compound like this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is this compound?

    • A1: this compound is a natural ent-kaurane diterpenoid that can be isolated from the ethanol (B145695) extract of the fern Pteris semipinnata.[1][2][] Its molecular formula is C20H30O6.[2][4]

  • Q2: I am having trouble dissolving this compound. What solvents should I use?

    • A2: The solubility of this compound is not extensively documented. For natural products of this type, it is recommended to start with organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) to create a concentrated stock solution. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Q3: How should I store this compound?

    • A3: As a powder, this compound should be stored at -20°C for long-term stability. Once dissolved in a solvent, stock solutions should be stored at -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Q4: How can I be sure of the purity of my this compound sample?

    • A4: The purity of natural product isolates can vary. It is crucial to obtain a certificate of analysis (CoA) from the supplier. If this is not available, or for further verification, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess purity.

  • Q5: Could this compound be a Pan-Assay Interference Compound (PAINS)?

    • A5: While there is no specific data classifying this compound as a PAINS, this is a possibility for any novel compound. PAINS can lead to false-positive results in various assays. If you observe activity across multiple unrelated assays, it is prudent to conduct counter-screens and orthogonal assays to confirm a specific biological effect.

II. Troubleshooting Guide: Cytotoxicity Assays (e.g., MTT/MTS Assay)

Cytotoxicity assays are fundamental for determining the concentration range of this compound to be used in further biological studies.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_pterisolic Add varying concentrations of this compound incubate_24h->add_pterisolic incubate_exp Incubate for desired exposure time (e.g., 24, 48, 72h) add_pterisolic->incubate_exp add_mtt Add MTT reagent incubate_exp->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

Troubleshooting FAQs:

  • Q1: My negative control (vehicle-treated) cells show low viability. What could be the cause?

    • A1: This is likely due to solvent toxicity. Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). Perform a solvent toxicity curve to determine the maximum non-toxic concentration.

  • Q2: I am seeing inconsistent results between replicate wells.

    • A2: This could be due to several factors:

      • Uneven cell seeding: Ensure you have a single-cell suspension and mix the cell suspension between pipetting.

      • Incomplete dissolution of formazan (B1609692) crystals: After adding the solubilization solution, ensure all purple crystals are fully dissolved by gentle shaking or pipetting before reading the plate.

      • Precipitation of this compound: At higher concentrations, the compound may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to use a lower concentration range or a different solvent system.

  • Q3: The absorbance readings are very low across the entire plate.

    • A3: This could indicate a general problem with cell health or the assay itself.

      • Low cell number: Ensure you are seeding the optimal number of cells per well.

      • MTT reagent degradation: MTT is light-sensitive. Ensure it has been stored correctly and is not expired.

      • Insufficient incubation time: The incubation time with the MTT reagent may need to be optimized for your specific cell line (usually 2-4 hours).

Quantitative Data Summary: Example IC50 Values for Natural Compounds in Cytotoxicity Assays

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Ursolic AcidHuh-7MTTNot SpecifiedConcentration-dependent reduction in viability
Ferulic AcidMCF-7Not Specified48~388 (75.4 µg/mL)
Ferulic AcidHepG2Not Specified48~419 (81.38 µg/mL)
This compoundVariousMTT/MTS24, 48, 72To be determined

Note: Data for Ursolic and Ferulic acid are provided as examples of other natural acids. The values for this compound are placeholders for experimental determination.

III. Troubleshooting Guide: Anti-Inflammatory Assays

A common method to screen for anti-inflammatory activity is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cells) and measure the production of inflammatory mediators like nitric oxide (NO) or cytokines.

Experimental Workflow: NO Production Assay in LPS-Stimulated Macrophages

NO_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Nitric Oxide (NO) Assay seed_cells Seed macrophages in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (1h) incubate_24h->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate_exp Incubate for 24h stimulate->incubate_exp collect_supernatant Collect supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate for 15 min add_griess->incubate_griess read_absorbance Read absorbance at ~540 nm incubate_griess->read_absorbance

Caption: Workflow for measuring nitric oxide (NO) production.

Troubleshooting FAQs:

  • Q1: My LPS-stimulated positive control does not show a significant increase in NO production.

    • A1: This suggests an issue with the cells or the LPS.

      • Cell responsiveness: Ensure your macrophage cell line is responsive to LPS. Passage number can affect this.

      • LPS activity: The LPS may have lost its activity. Use a fresh stock of LPS and ensure it is from a reliable source.

  • Q2: this compound appears to reduce NO production, but it also shows cytotoxicity at the same concentrations.

    • A2: This is a critical point. A reduction in NO could be due to a true anti-inflammatory effect or simply because the compound is killing the cells. Always perform a cytotoxicity assay in parallel with your anti-inflammatory assay, using the same cell line and incubation times. Only concentrations that are non-toxic should be considered for their anti-inflammatory effects.

  • Q3: How can I investigate the mechanism of anti-inflammatory action?

    • A3: If this compound shows promising anti-inflammatory activity, you can investigate its effects on key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. This can be done by measuring the expression and phosphorylation of key proteins in these pathways using techniques like Western blotting or ELISA.

IV. Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, we can hypothesize based on the activity of related compounds and common mechanisms of anti-inflammatory natural products. Pterisolic Acid B, a related compound, is known to be an Nrf2 activator. Furthermore, the NF-κB and MAPK pathways are central to the inflammatory response.

Hypothetical Signaling Pathway for this compound

Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Pterisolic_F This compound Pterisolic_F->MAPK Potential Inhibition Pterisolic_F->IKK Potential Inhibition Keap1 Keap1 Pterisolic_F->Keap1 Potential Inhibition (like Pterisolic Acid B) AP1 AP-1 MAPK->AP1 Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Cytokines Induces Transcription Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Induces Transcription

Caption: Potential signaling pathways modulated by this compound.

V. Detailed Experimental Protocols

A. MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Seed cells (e.g., RAW 264.7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

B. Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only control.

References

Technical Support Center: Scaling Up the Purification of Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Pterisolic acid F, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound?

A1: this compound is a naturally occurring compound isolated from the ethanol (B145695) extract of the fern Pteris semipinnata.[1][2]

Q2: What are the key challenges in scaling up the purification of this compound?

A2: The main challenges include:

  • Maintaining high purity and yield during the scale-up process.

  • Optimizing chromatographic conditions for large-scale separation.

  • Potential degradation of the compound during extraction and purification.

  • Efficient removal of closely related Pterisolic acid analogues.

  • Solvent handling and recovery at a larger scale.

Q3: What are the recommended chromatographic techniques for large-scale purification?

A3: A combination of flash column chromatography using silica (B1680970) gel followed by preparative High-Performance Liquid Chromatography (HPLC) is a robust strategy for scaling up the purification of this compound.

Q4: Can this compound be purified by crystallization?

A4: Yes, crystallization can be a highly effective final purification step to obtain high-purity this compound, provided a suitable solvent system is identified.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction of the plant material.- Ensure the plant material is thoroughly dried and finely powdered to maximize surface area. - Increase the solvent-to-plant material ratio. - Employ extraction techniques that enhance efficiency, such as maceration with agitation, percolation, or ultrasound-assisted extraction.
Poor Separation in Column Chromatography - Inappropriate solvent system. - Column overloading. - Irregular column packing.- Perform small-scale trials with different solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to optimize separation. - Reduce the amount of crude extract loaded onto the column; a general guideline is 1-5% of the silica gel weight. - Ensure the column is packed uniformly to prevent channeling. A slurry packing method is recommended for large columns.
Peak Tailing or Broadening in Preparative HPLC - Column overloading. - Inefficient column. - Inappropriate mobile phase.- Reduce the injection mass or volume. - Check the column's performance with a standard compound; it may need to be repacked or replaced. - Optimize the mobile phase composition and pH. Ensure the sample is fully dissolved in the mobile phase before injection.
Co-elution of this compound with Analogs Structurally similar compounds are present in the extract.- Employ a shallower gradient in preparative HPLC to improve resolution. - Consider using a different stationary phase (e.g., a phenyl-hexyl or cyano column) that offers different selectivity. - A final crystallization step can be highly effective in separating closely related compounds.
Compound Degradation This compound may be sensitive to heat, light, or acidic conditions.- Avoid high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure. - Protect the extracts and purified fractions from direct light. - If using silica gel, which can be slightly acidic, consider using deactivated silica gel or an alternative stationary phase like alumina.

Experimental Protocols

The following protocols provide a general framework for scaling up the purification of this compound. Optimization will be necessary based on the specific equipment and scale of operation.

Large-Scale Extraction of Pteris semipinnata
  • Preparation of Plant Material: Air-dry the whole plants of Pteris semipinnata and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 10 kg) in 95% ethanol (e.g., 50 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the ethanol extracts.

  • Concentration: Concentrate the combined ethanol extract under reduced pressure using a large-scale rotary evaporator to obtain a crude residue.

Scaled-Up Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass or stainless-steel column of appropriate size for the amount of crude extract.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., n-hexane).

    • Pack the column with the slurry, ensuring a uniform and compact bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is n-hexane-ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound based on the TLC analysis.

  • Concentration: Concentrate the combined fractions to yield a partially purified extract.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from impurities. A reversed-phase C18 column is a good starting point.

  • Scale-Up:

    • Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions to maintain separation performance.

  • Purification:

    • Dissolve the partially purified extract from the flash chromatography step in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Collect the fraction corresponding to the this compound peak.

  • Final Steps:

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Concentrate the pure fraction to obtain purified this compound.

Crystallization
  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Procedure:

    • Dissolve the purified this compound in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Quantitative Data

The following tables provide estimated quantitative data for a pilot-scale purification of this compound, starting from 10 kg of dried Pteris semipinnata. These values are illustrative and may vary depending on the quality of the plant material and the specific experimental conditions.

Table 1: Extraction and Preliminary Purification

Parameter Value Notes
Starting Plant Material (Dried) 10 kgPteris semipinnata
Extraction Solvent Volume 3 x 50 L95% Ethanol
Estimated Crude Extract Yield 300 - 500 g3 - 5% of dried plant material
Flash Chromatography Column Size 15 cm (ID) x 100 cm (L)Varies with amount of crude extract
Silica Gel for Flash Chromatography 5 - 10 kg230-400 mesh
Sample Load for Flash Chromatography 250 - 500 g5% of silica gel weight
Estimated Yield after Flash Chromatography 20 - 40 gPartially purified extract

Table 2: Preparative HPLC and Final Purification

Parameter Value Notes
Preparative HPLC Column 50 mm (ID) x 250 mm (L), C18, 10 µmExample dimensions
Mobile Phase Acetonitrile/Water or Methanol/Water gradientTo be optimized
Injection Mass per Run 500 - 1000 mgDependent on column loading capacity
Estimated Yield per 10 kg Plant Material 500 - 1500 mgPurity > 95%
Final Purity after Crystallization > 98%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the scaled-up purification of this compound.

experimental_workflow start Dried & Powdered Pteris semipinnata extraction Large-Scale Ethanol Extraction start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract flash_chromatography Scaled-Up Flash Column Chromatography (Silica Gel) crude_extract->flash_chromatography partially_purified Partially Purified Fractions flash_chromatography->partially_purified concentration2 Concentration partially_purified->concentration2 prep_hplc Preparative HPLC (C18) concentration2->prep_hplc pure_fraction Pure Pterisolic Acid F Fraction prep_hplc->pure_fraction concentration3 Concentration pure_fraction->concentration3 crystallization Crystallization concentration3->crystallization final_product High-Purity This compound crystallization->final_product

Caption: Workflow for this compound Purification.

Potential Signaling Pathway of this compound

Ent-kaurane diterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit various biological activities, including anticancer effects. The diagram below illustrates a potential signaling pathway through which this compound may exert its cytotoxic effects on cancer cells, based on the known mechanisms of related compounds.

signaling_pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis cluster_metastasis Inhibition of Metastasis pterisolic_f This compound cyclins_cdks Cyclins / CDKs (e.g., Cyclin D1, CDK4) pterisolic_f->cyclins_cdks Inhibition bcl2 Bcl-2 (Anti-apoptotic) pterisolic_f->bcl2 Downregulation bax Bax (Pro-apoptotic) pterisolic_f->bax Upregulation mmps MMPs (e.g., MMP-2, MMP-9) pterisolic_f->mmps Inhibition vegf VEGF pterisolic_f->vegf Inhibition g1_s_arrest G1/S Phase Arrest cyclins_cdks->g1_s_arrest cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspases Caspase Activation (e.g., Caspase-3, -9) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis metastasis Invasion & Angiogenesis mmps->metastasis vegf->metastasis cluster_cell_cycle cluster_cell_cycle cluster_apoptosis cluster_apoptosis cluster_metastasis cluster_metastasis

Caption: Potential Anticancer Signaling Pathways.

References

Pterisolic acid F sample storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pterisolic Acid F. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and use of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store this compound upon receipt?

A: this compound, as a solid, should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep the solid powder at -20°C. For short-term storage, temperatures between 2°C and 8°C are acceptable.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A: this compound and related diterpenoid acids are generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For biological assays, preparing a high-concentration stock solution in DMSO is common practice. Once dissolved, the stock solution should be stored at -80°C for long-term stability, which can be up to one year. For short-term use, the solution can be kept at -20°C for several months. To ensure complete dissolution, you can warm the tube at 37°C and use an ultrasonic bath.

Q3: Is this compound sensitive to light?

A: While specific photostability data for this compound is limited, related ent-kaurane diterpenoids have shown sensitivity to light, heat, and atmospheric oxygen. Therefore, it is best practice to protect this compound from prolonged exposure to light. Store the solid compound in an opaque container and keep stock solutions in amber vials or tubes wrapped in foil.

Q4: My this compound solution has been stored for a while. How can I check for degradation?

A: Degradation of diterpenoid acids can occur through oxidation or hydrolysis. Visual inspection for color changes or precipitation in your stock solution can be an initial indicator. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the compound against a reference standard.

Q5: What materials or chemicals should be avoided when working with this compound?

A: As an acidic compound, this compound should be handled with care. Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these can cause chemical reactions leading to degradation.[1] It is also advisable to avoid storing it in metal cabinets which can corrode from acid fumes; wooden cabinets are a safer alternative.

Q6: I am seeing inconsistent results in my enzyme inhibition assay. What could be the cause?

A: Inconsistent results can stem from several factors. Refer to the troubleshooting workflow below. Key areas to check include the stability of your this compound stock solution (consider preparing a fresh stock), the accuracy of your dilutions, and the stability of your enzyme and substrate. Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.

Quantitative Data Summary

For ease of reference, the following table summarizes the key storage and handling parameters for this compound.

ParameterConditionDurationNotes
Storage (Solid) -20°CLong-term (up to 3 years for similar compounds)Store in a tightly sealed, opaque container in a dry, well-ventilated area.
2°C to 8°CShort-term
Storage (In Solvent) -80°CLong-term (up to 1 year for similar compounds)Recommended for stock solutions in solvents like DMSO.
-20°CShort-term (several months)
Recommended Solvents DMSO, Ethanol, MethanolN/ADMSO is a common choice for creating stock solutions for biological assays.
Incompatible Materials Strong oxidizing/reducing agents, strong acids/alkalisN/AAvoid direct contact and storage with these materials.[1]

Experimental Protocols

Detailed Methodology: α-Glucosidase Inhibition Assay

This protocol is adapted from assays used for other ent-kaurane diterpenoids with demonstrated α-glucosidase inhibitory activity.

1. Materials and Reagents:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Acarbose (B1664774) (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (100 mM)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations for the assay.

  • α-Glucosidase Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

  • pNPG Solution: Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

  • Acarbose Solution: Prepare a stock solution and serial dilutions of acarbose in DMSO to serve as a positive control.

3. Assay Procedure:

  • Add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well of a 96-well plate.

  • Add 10 µL of the this compound working solutions (or acarbose for positive control, and DMSO for negative control) to the respective wells.

  • Add 20 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 100 mM Na₂CO₃ solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the control (DMSO without the inhibitor) and Abs_sample is the absorbance in the presence of this compound.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent Results Observed Check_Reagents Step 1: Verify Reagent Stability Start->Check_Reagents Check_Compound Is this compound stock solution fresh? Check_Reagents->Check_Compound Prep_Fresh_Compound Prepare fresh stock solution Check_Compound->Prep_Fresh_Compound No Check_Enzyme Is enzyme activity optimal? Check_Compound->Check_Enzyme Yes Prep_Fresh_Compound->Check_Enzyme New_Enzyme Use a new enzyme aliquot and verify activity Check_Enzyme->New_Enzyme No Check_Protocol Step 2: Review Protocol Execution Check_Enzyme->Check_Protocol Yes New_Enzyme->Check_Protocol Check_Pipetting Are pipetting and dilutions accurate? Check_Protocol->Check_Pipetting Calibrate_Pipettes Calibrate pipettes and review dilution scheme Check_Pipetting->Calibrate_Pipettes No Check_DMSO Is final DMSO concentration consistent and non-inhibitory? Check_Pipetting->Check_DMSO Yes Calibrate_Pipettes->Check_DMSO Adjust_DMSO Adjust stock concentration to minimize final DMSO % Check_DMSO->Adjust_DMSO No Check_Incubation Are incubation times and temperatures consistent? Check_DMSO->Check_Incubation Yes Adjust_DMSO->Check_Incubation Standardize_Incubation Standardize incubation conditions Check_Incubation->Standardize_Incubation No Analyze_Data Step 3: Re-analyze Data Check_Incubation->Analyze_Data Yes Standardize_Incubation->Analyze_Data Check_Controls Are positive and negative controls behaving as expected? Analyze_Data->Check_Controls Repeat_Experiment Repeat experiment with validated reagents and protocol Check_Controls->Repeat_Experiment Yes Consult_Literature Consult literature for similar compound behavior Check_Controls->Consult_Literature No End Problem Resolved Repeat_Experiment->End Consult_Literature->Repeat_Experiment Degradation_Pathway Potential Degradation Pathways for this compound Pterisolic_F This compound (ent-kaurane diterpenoid) Oxidation Oxidation (Light, O₂, Heat) Pterisolic_F->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) Pterisolic_F->Hydrolysis Oxidized_Products Oxidized Derivatives (e.g., epoxides, hydroxylated products) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (e.g., ring-opened structures) Hydrolysis->Hydrolyzed_Products Loss_of_Activity Loss of Biological Activity Oxidized_Products->Loss_of_Activity Hydrolyzed_Products->Loss_of_Activity

References

Technical Support Center: Interpreting Complex NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases searched for this request did not contain the complete assigned ¹H and ¹³C NMR data for Pterisolic acid F. Therefore, this guide uses a representative dataset for a hypothetical complex diterpenoid, "Exemplar Terpenoid A" (C₂₀H₃₀O₆), to illustrate the principles and troubleshooting steps involved in interpreting such complex spectra. The methodologies and troubleshooting logic are broadly applicable to complex natural products.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges researchers face when interpreting complex NMR spectra of natural products like terpenoids.

Question 1: My ¹H NMR spectrum has severe signal crowding, especially in the aliphatic region (0.8-2.5 ppm). How can I resolve individual proton signals?

Answer: This is a very common issue with terpenoids due to the large number of non-equivalent CH, CH₂, and CH₃ groups in similar electronic environments.

  • Solution: Utilize two-dimensional (2D) NMR techniques to spread the signals across a second frequency dimension.

    • HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for resolving proton signals. It correlates each proton directly to the carbon it is attached to. Since ¹³C spectra are generally better resolved, the crowded proton signals will be separated based on the chemical shift of their attached carbon.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). Even if two multiplets overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can often be resolved, allowing you to trace spin-spin coupling networks.

Question 2: I am struggling to differentiate between CH, CH₂, and CH₃ groups from the ¹³C NMR spectrum alone. How can I determine the multiplicity of each carbon signal?

Answer: While broadband-decoupled ¹³C NMR shows all carbons as singlets, other experiments can reveal the number of attached protons.

  • Solution: Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

    • DEPT-135: This is the most common DEPT experiment. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (C) do not appear in a DEPT-135 spectrum.

    • DEPT-90: Only CH (methine) signals will appear in this spectrum.

    • By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously assign the multiplicity of each carbon.

Question 3: How do I identify quaternary (non-protonated) carbons? Their signals are often weak in the ¹³C NMR spectrum.

Answer: Quaternary carbons often have long relaxation times and show no Nuclear Overhauser Effect (NOE) enhancement from proton decoupling, resulting in weaker signals.

  • Solution 1: Compare ¹³C and DEPT Spectra: As mentioned above, quaternary carbons are absent in all DEPT experiments. By comparing the full ¹³C spectrum with the DEPT-135 spectrum, any carbon signal present in the former but absent in the latter is a quaternary carbon.

  • Solution 2: HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). Quaternary carbons will show cross-peaks with nearby protons, confirming their position in the structure. For example, methyl protons will show strong HMBC correlations to the quaternary carbon they are attached to.

Question 4: I have established the connectivity of several fragments using COSY and HMBC, but how do I piece them together to form the complete molecular structure?

Answer: The key is to use the long-range correlations from the HMBC spectrum to bridge the isolated spin systems identified in the COSY spectrum.

  • Workflow:

    • Identify Spin Systems: Use the COSY spectrum to connect all J-coupled protons into fragments (e.g., a -CH₂-CH₂-CH- chain).

    • Anchor Protons: Use the HSQC spectrum to assign each proton to its corresponding carbon.

    • Bridge Fragments: Look for HMBC cross-peaks from protons at the end of one fragment to carbons in another fragment. For example, a proton at one end of a chain might show a ³JCH correlation to a quaternary carbon or a carbon in a different spin system, thus connecting them.

Question 5: The planar structure is assembled, but how can I determine the relative stereochemistry of the molecule?

Answer: Determining stereochemistry requires through-space correlations, which indicate the spatial proximity of atoms regardless of their bonding connectivity.

  • Solution: Use NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

    • NOESY/ROESY: These experiments show cross-peaks between protons that are close to each other in space (typically < 5 Å). For example, a cross-peak between a methyl group's protons and a methine proton on a stereocenter indicates they are on the same face of the molecule (e.g., both are axial or both are equatorial). By systematically analyzing these correlations, you can build a 3D model of the molecule's relative configuration.

Data Presentation: NMR Data for "Exemplar Terpenoid A" (C₂₀H₃₀O₆)

Recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Carbon No.¹³C (δ ppm)¹H (δ ppm)Multiplicity (J in Hz)
138.51.65, 1.40m
227.81.88m
379.13.20dd (11.5, 4.5)
439.0--
555.61.55d (5.0)
672.54.10t (2.8)
742.12.05m
8140.2--
9125.55.40d (9.8)
1037.22.30d (9.8)
1125.61.75m
1236.41.60m
1348.21.95m
1485.3--
15178.2--
1621.30.95s
1728.00.88s
1833.51.25s
1922.61.15s
2065.13.80, 3.65d (12.0), d (12.0)

Experimental Protocols

Protocol: Acquiring a Full Set of NMR Data for Structure Elucidation of a Novel Terpenoid

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for nonpolar to moderately polar compounds.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure good signal-to-noise. This provides initial information on the types of protons present (aliphatic, olefinic, oxygenated) and their integrations.

    • ¹³C NMR: Acquire a broadband proton-decoupled carbon spectrum. This reveals the number of unique carbon atoms in the molecule.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) carbons.

  • 2D NMR Acquisition (Homonuclear):

    • COSY (¹H-¹H COSY): This is the primary experiment for identifying proton-proton coupling networks. It helps establish connectivity between adjacent protons.

  • 2D NMR Acquisition (Heteronuclear):

    • HSQC (or HMQC): Acquire a ¹H-¹³C HSQC spectrum. This experiment is crucial for correlating each proton to its directly attached carbon, providing definitive C-H one-bond connections.

    • HMBC (¹H-¹³C HMBC): Acquire an HMBC spectrum to observe long-range correlations (2-3 bonds) between protons and carbons. This is the key experiment for connecting fragments and identifying quaternary carbons.

    • NOESY (or ROESY): Acquire a 2D NOESY spectrum to determine the relative stereochemistry. This experiment identifies protons that are close in space, allowing for the deduction of 3D structure. Set the mixing time appropriately (e.g., 300-800 ms) based on the expected molecular size.

Visualizations

troubleshooting_workflow NMR Spectral Interpretation Workflow start Start: Purified Compound exp1d Acquire 1D Spectra (¹H, ¹³C, DEPT) start->exp1d analyze1d Analyze 1D Data - Count signals - Check chemical shifts - Determine C multiplicity exp1d->analyze1d overlap Severe Signal Overlap? analyze1d->overlap exp2d_connect Acquire 2D Connectivity Spectra (COSY, HSQC, HMBC) overlap->exp2d_connect Yes build_fragments Build Fragments - Trace spin systems (COSY) - Link ¹H to ¹³C (HSQC) overlap->build_fragments No (Simple Spectrum) exp2d_connect->build_fragments connect_fragments Connect Fragments - Use long-range HMBC correlations - Identify Quaternary Cs build_fragments->connect_fragments structure_ok Planar Structure Complete? connect_fragments->structure_ok exp2d_stereo Acquire 2D NOESY/ROESY structure_ok->exp2d_stereo Yes revisit Re-evaluate Data / Acquire More Data structure_ok->revisit No det_stereo Determine Relative Stereochemistry - Analyze through-space correlations exp2d_stereo->det_stereo finish Final Structure Elucidated det_stereo->finish revisit->exp2d_connect

Caption: A workflow diagram for systematic interpretation of NMR data for complex molecules.

nmr_relationships 2D NMR Experiment Correlation Map molecule H C cosy COSY (¹H-¹H Connectivity) cosy->molecule:h 2-3 Bonds (J-coupling) hsqc HSQC (¹H-¹³C One-Bond) hsqc->molecule:h 1 Bond hsqc->molecule:c hmbc HMBC (¹H-¹³C Long-Range) hmbc->molecule:h 2-3 Bonds hmbc->molecule:c noesy NOESY (¹H-¹H Through-Space) noesy->molecule:h < 5 Å Proximity

Caption: Relationships between common 2D NMR experiments and the structural information they provide.

Validation & Comparative

Pterisolic Acid F in the Landscape of Ent-kaurane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and structurally diverse family of ent-kaurane diterpenoids, numerous compounds have demonstrated significant therapeutic potential, particularly in the realm of oncology. This guide provides a comparative analysis of Pterisolic acid F alongside other notable ent-kaurane diterpenoids, focusing on their anti-cancer properties and underlying mechanisms of action. This objective overview is intended for researchers, scientists, and professionals in drug development.

Introduction to ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are a class of natural products characterized by a tetracyclic hydrocarbon skeleton.[1][2] Widely distributed in the plant kingdom, particularly in the Isodon and Pteris species, these compounds have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and potent anti-tumor effects.[3] The anticancer properties of many ent-kaurane diterpenoids are often attributed to their ability to induce programmed cell death (apoptosis) and modulate various signaling pathways crucial for cancer cell survival and proliferation.[4][5]

This compound: An Overview

This compound is an ent-kaurane diterpenoid that has been isolated from the fern Pteris semipinnata. While its structure has been elucidated, publicly available data on its specific biological activities, particularly its cytotoxic effects against cancer cell lines, remains limited. Consequently, a direct quantitative comparison of this compound with other well-studied ent-kaurane diterpenoids is challenging at this time. This guide will, therefore, focus on providing a comparative framework based on the available data for other prominent members of this class, highlighting the general mechanisms of action that are likely shared among them.

Comparative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound against cancer cells. The table below summarizes the reported IC50 values for several representative ent-kaurane diterpenoids against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected ent-Kaurane Diterpenoids

CompoundCancer Cell LineIC50 (µM)
This compound VariousData Not Available
Oridonin AGS (Gastric Cancer)5.995 (24h), 2.627 (48h), 1.931 (72h)
HGC27 (Gastric Cancer)14.61 (24h), 9.266 (48h), 7.412 (72h)
MGC803 (Gastric Cancer)15.45 (24h), 11.06 (48h), 8.809 (72h)
TE-8 (Esophageal Squamous Cell Carcinoma)3.00 (72h)
TE-2 (Esophageal Squamous Cell Carcinoma)6.86 (72h)
Grandifloracin PANC-1 (Pancreatic Cancer)14.5
Kaurenoic Acid VariousData Not Available in a comparable format

Note: IC50 values can vary depending on the experimental conditions, including the specific cell line, incubation time, and assay used.

Mechanistic Insights: Signaling Pathways and Apoptosis Induction

The anticancer effects of ent-kaurane diterpenoids are predominantly mediated through the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and death.

Common Mechanistic Pathways

Many ent-kaurane diterpenoids exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species (ROS). This elevation in ROS can trigger oxidative stress, leading to cellular damage and the activation of apoptotic pathways.

One of the central signaling cascades implicated in the action of these compounds is the c-Jun N-terminal kinase (JNK) pathway. The activation of JNK is often a consequence of increased ROS levels and plays a crucial role in initiating the apoptotic process.

Furthermore, these compounds are known to modulate the expression of proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. Specifically, they tend to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant in the commitment of a cell to undergo apoptosis.

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Ent-kaurane diterpenoids have been shown to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

ent-kaurane_diterpenoid_signaling_pathway cluster_cell Cancer Cell ent_kaurane ent-Kaurane Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) ent_kaurane->ROS Bcl2_family Modulation of Bcl-2 Family Proteins ent_kaurane->Bcl2_family JNK_pathway JNK Pathway Activation ROS->JNK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis Bax ↑ Bax (Pro-apoptotic) Bcl2_family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Caspase_activation Caspase Activation Bax->Caspase_activation Bcl2->Caspase_activation Caspase_activation->Apoptosis

Caption: General signaling pathway of ent-kaurane diterpenoids.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are outlines of standard protocols for key assays used in the evaluation of ent-kaurane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other diterpenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with ent-kaurane diterpenoid incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 absorbance->analysis end End analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of the ent-kaurane diterpenoid for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Ent-kaurane diterpenoids represent a promising class of natural products with significant anti-cancer potential. While data on the specific activity of this compound is currently lacking, the well-documented mechanisms of other members of this family, such as Oridonin and Grandifloracin, provide a strong rationale for its further investigation. The induction of apoptosis through ROS generation, JNK pathway activation, and modulation of the Bcl-2 family of proteins appears to be a common mechanistic theme. Future studies are warranted to elucidate the precise cytotoxic profile and mechanism of action of this compound, which will be crucial for determining its potential as a therapeutic agent.

References

Validating the Therapeutic Potential of Pterisolic Acid F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pterisolic acid F, a natural ent-kaurane diterpenoid, against established anti-inflammatory agents. Due to the limited availability of direct experimental data for this compound, its potential is presented here in a hypothetical context, based on the known anti-inflammatory properties of structurally related diterpenoids. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this novel natural product.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is benchmarked against Ferulic Acid, a well-studied phenolic acid, and Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The comparison focuses on key in vitro assays that are fundamental in the preliminary screening of anti-inflammatory compounds: inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzyme activity.

Table 1: Comparison of In Vitro Anti-Inflammatory Activity (IC50 values)

CompoundTargetIC50 Value (µM)Cell Line/Enzyme Source
This compound (Hypothetical) NO Production (LPS-induced)-RAW 264.7 Macrophages
COX-1-Ovine/Human
COX-2-Human
Ferulic Acid NO Production (LPS-induced)Not explicitly foundRAW 264.7 Macrophages
COX-118[1]-
COX-231[1]-
Ibuprofen NO Production (LPS-induced)Qualitatively inhibitory, IC50 not specified[2][3][4]RAW 264.7 Macrophages
COX-113-
COX-2370-

Note: The IC50 values for Ferulic acid and Ibuprofen are sourced from multiple studies and may vary depending on the specific experimental conditions. The data for this compound is hypothetical and serves as a placeholder for future experimental validation.

Signaling Pathways in Inflammation

Understanding the mechanism of action is crucial for drug development. Below are diagrams illustrating the established anti-inflammatory pathways of the comparator compounds and a hypothesized pathway for this compound, based on the known activities of other ent-kaurane diterpenoids which often involve the inhibition of the NF-κB signaling pathway.

cluster_extra Extracellular cluster_intra Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS transcription NO Nitric Oxide iNOS->NO produces Pterisolic_acid_F This compound (Hypothesized) Pterisolic_acid_F->IKK inhibits (hypothesized)

Hypothesized Anti-Inflammatory Pathway of this compound.

cluster_extra Extracellular cluster_intra Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Proinflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Proinflammatory_Cytokines transcription Ferulic_Acid Ferulic Acid Ferulic_Acid->IKK inhibits

Anti-Inflammatory Pathway of Ferulic Acid.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Ibuprofen Ibuprofen Ibuprofen->COX1 inhibits Ibuprofen->COX2 inhibits

Mechanism of Action of Ibuprofen.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the experimental validation of this compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

b. Nitrite Quantification (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with Test Compound incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate2 Incubate for 10 min add_griess->incubate2 read_absorbance Read Absorbance at 540 nm incubate2->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate end End calculate->end

Workflow for Nitric Oxide Production Assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

a. Enzyme and Substrate Preparation:

  • Use commercially available purified COX-1 and COX-2 enzymes.

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Prepare a solution of arachidonic acid (the substrate for COX enzymes).

b. Inhibition Assay:

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound.

  • Pre-incubate the mixture at 25°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Measure the enzyme activity by detecting the production of prostaglandin (B15479496) E2 (PGE2) using a commercial ELISA kit or by monitoring oxygen consumption with an oxygen electrode.

  • Calculate the percentage of inhibition and determine the IC50 value.

start Start prepare_reagents Prepare Reaction Buffer, Enzyme (COX-1 or COX-2), and Test Compound start->prepare_reagents preincubate Pre-incubate Enzyme and Test Compound prepare_reagents->preincubate initiate_reaction Initiate Reaction with Arachidonic Acid preincubate->initiate_reaction measure_activity Measure PGE2 production (ELISA) or O2 consumption initiate_reaction->measure_activity calculate_inhibition Calculate % Inhibition and IC50 measure_activity->calculate_inhibition end End calculate_inhibition->end

Workflow for In Vitro COX Inhibition Assay.

Cell Viability (MTT) Assay

It is essential to assess the cytotoxicity of the test compounds to ensure that the observed anti-inflammatory effects are not due to cell death.

a. Cell Treatment:

  • Seed cells (e.g., RAW 264.7) in a 96-well plate and treat them with the same concentrations of the test compounds used in the anti-inflammatory assays.

  • Incubate for the same duration as the primary assay (e.g., 24 hours).

b. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of this compound is currently lacking, its structural classification as an ent-kaurane diterpenoid suggests a promising avenue for anti-inflammatory drug discovery. The comparative framework and detailed experimental protocols provided in this guide are intended to catalyze further investigation into this natural compound. Future research should focus on performing the described in vitro assays to determine the IC50 values of this compound for nitric oxide production and COX enzyme inhibition. Subsequent studies could then explore its efficacy in in vivo models of inflammation and delve deeper into its precise molecular mechanism of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of Pterisolic acid F, a natural diterpenoid isolated from the fern Pteris semipinnata.[][2] Given the increasing interest in natural products for pharmaceutical development, robust and reliable analytical methods are crucial. This document outlines a framework for the cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound. The experimental data presented is synthesized from established methods for analogous diterpenoid and triterpenoid (B12794562) compounds to provide a realistic performance comparison.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC20H30O6[]
Molecular Weight366.5 g/mol []
Chemical ClassDiterpenoid
SourcePteris semipinnata[]

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. Below is a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data for similar analytes.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for reproducible results. The following protocols are based on established methods for the analysis of diterpenoids and other natural product acids from plant matrices.

Sample Preparation: Extraction of this compound from Pteris semipinnata
  • Grinding: Freeze-dry fresh plant material and grind into a fine powder.

  • Extraction Solvent: Utilize ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate (B1210297) (85:15 v/v) for extraction.

  • Extraction Procedure:

    • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and sonicate for 30-60 minutes. This enhances extraction efficiency.

    • Maceration: Alternatively, soak the plant material in the solvent and agitate for 24-48 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Re-dissolve the concentrated extract in an appropriate solvent.

    • Pass the solution through a C18 SPE cartridge to remove interfering compounds.

    • Wash the cartridge with a polar solvent (e.g., water/methanol (B129727) mixture) to remove highly polar impurities.

    • Elute this compound with a less polar solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 210 nm, as many organic acids lack strong chromophores at higher wavelengths.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

LC-MS/MS Method
  • Chromatography: Utilize a similar HPLC setup as described above, but often with a smaller particle size column (e.g., < 2 µm) for better resolution and faster analysis times.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

  • Gas Temperatures and Flow Rates: Optimize desolvation gas temperature and flow rate to ensure efficient ionization.

Visualizations

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Cross-Validation Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration SPE Cleanup SPE Cleanup Concentration->SPE Cleanup HPLC-UV HPLC-UV SPE Cleanup->HPLC-UV Analysis LC-MS/MS LC-MS/MS SPE Cleanup->LC-MS/MS Analysis Performance Comparison Performance Comparison HPLC-UV->Performance Comparison LC-MS/MS->Performance Comparison Method A (e.g., HPLC-UV) Method A (e.g., HPLC-UV) Same Samples Same Samples Method A (e.g., HPLC-UV)->Same Samples Method B (e.g., LC-MS/MS) Method B (e.g., LC-MS/MS) Method B (e.g., LC-MS/MS)->Same Samples Compare Results Compare Results Same Samples->Compare Results Assess Comparability Assess Comparability Compare Results->Assess Comparability

References

A Comparative Guide to the Structure-Activity Relationship of Ursolic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ursolic acid (UA), a pentacyclic triterpenoid (B12794562) carboxylic acid, is a naturally occurring phytochemical found in a wide variety of plants, including apples, basil, cranberries, and rosemary.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[3][4] However, the therapeutic potential of ursolic acid is often limited by its poor solubility and bioavailability.[5] This has prompted extensive research into the synthesis of ursolic acid analogs with improved potency and pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ursolic acid analogs, focusing on their cytotoxic, anti-inflammatory, and antimicrobial effects, supported by experimental data and detailed protocols.

Cytotoxicity of Ursolic Acid Analogs

The cytotoxic effects of ursolic acid and its derivatives have been evaluated against a range of cancer cell lines. The core structure of ursolic acid, with its hydroxyl group at C-3, a carboxyl group at C-28, and a double bond at C-12, offers multiple sites for chemical modification to enhance its anticancer activity.

Structure-Activity Relationship Highlights:
  • C-3 Position: Modification of the hydroxyl group at the C-3 position has been a key strategy. Introduction of an amino group at this position has been shown to significantly increase cytotoxicity, with some 3β-amino derivatives being up to 20 times more potent than the parent ursolic acid. Acetylation of the C-3 alcohol, in conjunction with modifications at the C-28 position, also leads to derivatives with stronger cell growth inhibitory effects.

  • C-28 Position: The carboxylic acid at the C-28 position is crucial for activity. Esterification or amidation at this site can modulate the compound's polarity and its ability to interact with biological targets. SAR studies have indicated that a polar group at either the C-3 or C-28 position is essential for cytotoxic activity.

  • A-Ring Modification: Cleavage of the A-ring and introduction of a secondary amide at C-3 has yielded derivatives with potent activity against non-small cell lung cancer cells, demonstrating the importance of the overall steroid-like scaffold.

Comparative Cytotoxicity Data:

The following table summarizes the cytotoxic activity (IC50 values) of selected ursolic acid analogs against various cancer cell lines.

CompoundModificationCell LineIC50 (µM)Reference
Ursolic Acid -C6 glioma10-100
A431 carcinomaInactive
Corosolic Acid 2α-hydroxyC6 glioma<10
A431 carcinoma<10
Compound 17 Cleaved A-ring, C-3 secondary amideNSCLCPotent
3β-amino derivative C-3 amino substitutionHL-60Potent

Anti-inflammatory Activity of Ursolic Acid Analogs

Ursolic acid exhibits significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in the inflammatory response. Modifications to the ursolic acid scaffold can enhance this activity.

Signaling Pathways and Mechanism of Action:

Ursolic acid has been shown to suppress the activation of several transcription factors that regulate inflammatory genes, including NF-κB (nuclear factor kappa B), AP-1 (activator protein-1), and NF-AT (nuclear factor of activated T cells). It achieves this by inhibiting the phosphorylation of upstream kinases such as ERK and JNK. Furthermore, ursolic acid can modulate inflammatory responses by targeting the PI3K/Akt and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Kinases MAPK Kinases (ERK, JNK) Receptor->MAPK_Kinases IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active Active NF-κB NF-κB->NF-κB_active AP-1 AP-1 MAPK_Kinases->AP-1 activates AP-1_active Active AP-1 AP-1->AP-1_active Inflammatory_Genes Inflammatory Gene Transcription NF-κB_active->Inflammatory_Genes AP-1_active->Inflammatory_Genes Ursolic_Acid Ursolic_Acid Ursolic_Acid->IKK inhibits Ursolic_Acid->MAPK_Kinases inhibits mtt_assay_workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with Ursolic Acid analogs (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL_TNF FasL / TNF-α Death_Receptors Death Receptors (Fas, TNFR) FasL_TNF->Death_Receptors Caspase-8 Caspase-8 Death_Receptors->Caspase-8 activates Caspase-3 Caspase-3 (Executioner Caspase) Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax Bax Bax->Mitochondrion promotes permeabilization Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits permeabilization Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 Ursolic_Acid Ursolic_Acid Ursolic_Acid->Bax upregulates Ursolic_Acid->Bcl-2 downregulates Apoptosis Apoptosis Caspase-3->Apoptosis

References

A Comparative Analysis of Pterisolic Acid F: A Call for Geographical Diversity in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 1, 2025 – A comprehensive review of the available scientific literature on Pterisolic acid F, a natural diterpenoid, reveals a significant gap in our understanding of how geographical sourcing impacts its properties. Currently, all detailed phytochemical and biological activity data originates from a single geographical location: Yunnan Province, China. This guide synthesizes the existing data to establish a baseline for this compound and underscores the critical need for broader geographical sampling to explore potential variations in yield, purity, and bioactivity.

Introduction to this compound

This compound is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. Diterpenoids from the ent-kaurane class are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug discovery and development. The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Pterisolic_acid_F This compound

Caption: Chemical structure of this compound.

Geographical Sourcing: The Yunnan Province Baseline

To date, the sole source of this compound for which detailed scientific data has been published is Pteris semipinnata collected in Hekou County, Yunnan Province, China. The isolation and characterization of Pterisolic acids A-F were first reported by Wang et al. in 2011. The yield of this compound from this source is documented in Table 1. The absence of data from other geographical locations makes a comparative analysis impossible at this time. Environmental factors such as climate, soil composition, and altitude can significantly influence the secondary metabolite profiles of plants, suggesting that the properties of this compound may vary depending on its origin.

Comparative Data Summary (Based on a Single Geographical Source)

The following table summarizes the available quantitative data for this compound isolated from Pteris semipinnata from Yunnan Province, China.

Table 1: Yield and Purity of this compound from Pteris semipinnata (Yunnan, China)

ParameterValueReference
Geographical SourceHekou County, Yunnan Province, ChinaWang et al., 2011
Starting MaterialDried whole plants of Pteris semipinnata (8.5 kg)Wang et al., 2011
Yield of this compound15 mgWang et al., 2011
Purity>98% (as determined by HPLC)Commercial Suppliers

Biological Activity: Cytotoxicity

Studies on diterpenoids isolated from Pteris semipinnata have demonstrated their potential as cytotoxic agents. A compound referred to as "6F" in a study on the in vitro cytotoxicity of five constituents from this fern has been identified as this compound. This compound exhibited the most potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 2.

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL) after 72h
HepG2Liver Adenocarcinoma0.343 ± 0.003
SPC-A-1Lung Adenocarcinoma0.115 ± 0.022
MGC-803Gastric Adenocarcinoma0.590 ± 0.032
CNE-2ZNasopharyngeal Carcinoma0.328 ± 0.066
BEL-7402Liver Adenocarcinoma0.221 ± 0.058

These findings suggest that this compound has significant potential as an anticancer agent, warranting further investigation.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Wang et al. (2011).

cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography plant_material Dried, powdered Pteris semipinnata (8.5 kg) extraction Percolation with 95% EtOH at room temperature (3 x 7 days) plant_material->extraction evaporation Evaporation of solvent under reduced pressure extraction->evaporation crude_extract Crude EtOH Extract (650 g) evaporation->crude_extract suspension Suspension in H₂O crude_extract->suspension partition Partitioning with EtOAc suspension->partition EtOAc_fraction EtOAc Fraction (180 g) partition->EtOAc_fraction silica_gel Silica Gel Column Chromatography (Eluent: CHCl₃-MeOH gradient) EtOAc_fraction->silica_gel fractions Collection of Fractions (Fr. A-H) silica_gel->fractions fr_f Fraction F (15 g) fractions->fr_f rp18 RP-18 Column Chromatography (Eluent: MeOH-H₂O gradient) fr_f->rp18 sub_fractions Collection of Sub-fractions rp18->sub_fractions prep_hplc Preparative HPLC (Eluent: MeCN-H₂O) sub_fractions->prep_hplc pterisolic_acid_f This compound (15 mg) prep_hplc->pterisolic_acid_f

Caption: Workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan (B1609692) crystals incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement calculation Calculate cell viability and IC₅₀ values measurement->calculation

Caption: Workflow for the MTT cytotoxicity assay.

Future Outlook and Recommendations

The potent cytotoxic activity of this compound from Pteris semipinnata found in Yunnan, China, highlights its therapeutic potential. However, the lack of data from other geographical regions represents a significant knowledge gap. It is highly probable that variations in environmental conditions will lead to differences in the concentration and potentially the biological activity of this compound.

Therefore, we strongly recommend the following avenues for future research:

  • Geographical Surveys: Collection and analysis of Pteris semipinnata from diverse geographical locations to compare the yield and purity of this compound.

  • Comparative Bioactivity Screening: Evaluation of the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound isolated from different sources.

  • Biosynthetic Pathway Elucidation: Investigation of the genetic and environmental factors that regulate the biosynthesis of this compound in Pteris semipinnata.

This guide serves as a foundational reference for researchers, scientists, and drug development professionals. The data presented herein, though limited to a single geographical source, provides a starting point for a more comprehensive global investigation into the therapeutic potential of this compound. The scientific community is encouraged to contribute to this area of research to fully unlock the potential of this promising natural product.

Pterisolic Acid F: Uncharted Territory in Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a unique natural compound, Pterisolic acid F, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, remains a molecule of unknown therapeutic potential. A thorough review of current scientific literature reveals a significant gap in the understanding of its biological activity, with no published studies detailing its efficacy or mechanism of action. Consequently, a direct comparison with established standard drugs is not feasible at this time.

This compound is chemically characterized by the molecular formula C20H30O6[1]. Its discovery and isolation from Pteris semipinnata have been documented, providing a basis for its chemical identity[2]. However, beyond this initial characterization, the scientific community has yet to publish research exploring its pharmacological effects. There is no available data on its potential anti-inflammatory, anti-cancer, anti-diabetic, or any other therapeutic properties.

This lack of information precludes the fulfillment of a comparative analysis against known standard drugs. Such a guide would necessitate quantitative data from preclinical or clinical studies, detailed experimental protocols, and an understanding of the signaling pathways involved. As no such data exists for this compound, the creation of structured data tables and visualizations of experimental workflows or signaling pathways is impossible.

Researchers, scientists, and drug development professionals interested in the potential of this compound will find a field ripe for initial exploratory studies to determine its basic biological activities. Future research would first need to focus on in vitro and in vivo screening to identify any therapeutic effects. Should such activities be discovered, subsequent studies could then aim to elucidate the mechanism of action and eventually lead to comparative efficacy studies against standard therapeutic agents. Until such foundational research is conducted, the efficacy of this compound in relation to known treatments remains an open and intriguing question.

References

A Comparative Guide to In Vitro Interspecies Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature on the metabolism of Pterisolic acid F across different species did not yield any specific studies or data. Therefore, a direct interspecies comparison of its metabolism cannot be provided at this time.

However, to fulfill the user's request for a comparative guide for researchers in drug development, we have created a general guide on the interspecies comparison of drug metabolism. This guide outlines the standard experimental protocols and data presentation formats used in such studies, providing a framework for how one might approach the study of a compound like this compound.

This guide provides a comprehensive overview of the methodologies and data presentation for comparing the in vitro metabolism of investigational drugs across various species, a critical step in preclinical drug development.

Data Presentation

Interspecies comparison of in vitro metabolism typically involves incubating a test compound with liver microsomes from different species (e.g., human, monkey, dog, rat, and mouse) and quantifying the rate of its disappearance over time. The resulting data are used to calculate key pharmacokinetic parameters, which are summarized for comparative analysis.

Table 1: Interspecies Comparison of In Vitro Metabolic Stability of a Hypothetical Compound

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-Life (t½) (min)
Human48.142.9
Monkey11524.5
Dog13120.7
Rat19451.4
Mouse16532.8
Note: The data presented in this table are example values derived from studies on various compounds and are for illustrative purposes only.[1][2]

Experimental Protocols

The following is a generalized protocol for assessing the metabolic stability of a compound using liver microsomes from different species.

Objective: To determine the in vitro intrinsic clearance and half-life of a compound in human, monkey, dog, rat, and mouse liver microsomes.

Materials:

  • Test compound

  • Liver microsomes from human, monkey, dog, rat, and mouse (0.5 mg/mL)[2]

  • NADPH regenerating system (e.g., 1 mM NADPH)[2]

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)[2]

  • Positive control compounds (e.g., Verapamil, Dextromethorphan for human)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix for each species is prepared containing phosphate buffer and liver microsomes.

  • Pre-incubation: The master mix is pre-incubated at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (at a specified concentration, e.g., 1 µM) and the NADPH regenerating system. A control incubation without NADPH is also performed.

  • Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693/slope) and the intrinsic clearance (CLint).

Mandatory Visualization

The following diagram illustrates a typical workflow for an in vitro interspecies metabolic stability study.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Master Mix (Buffer + Microsomes) B Add Test Compound (e.g., this compound) A->B C Add NADPH (Initiate Reaction) B->C D Incubate at 37°C C->D E Collect Samples at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (with Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Quantify Remaining Parent Compound H->I J Calculate Half-Life (t½) and Intrinsic Clearance (CLint) I->J K Interspecies Comparison J->K

Experimental workflow for in vitro metabolic stability assessment.

This generalized guide provides the necessary framework for conducting and interpreting interspecies metabolism studies. The significant differences in metabolic rates observed across species underscore the importance of conducting these comparative studies to select the most appropriate animal models for further preclinical development and to anticipate human pharmacokinetics. The primary enzymes responsible for phase I metabolism are the Cytochrome P450 (CYP) enzymes, and their expression and activity can vary considerably between species, leading to the observed differences in drug metabolism.

References

No Published Biological Activity Data Available for Pterisolic Acid F to Replicate

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, no published studies detailing the biological activity of Pterisolic acid F were found. As a result, a comparison guide replicating published findings cannot be created at this time.

This compound is a natural diterpenoid compound that was first isolated from the fern Pteris semipinnata. The initial report of its discovery and structural elucidation was published in the Chemical & Pharmaceutical Bulletin in 2011 by Wang F. and colleagues. However, this publication focused exclusively on the chemical characterization of this compound and its congeners (Pterisolic acids A-E) and did not include any data on their biological effects.

Subsequent searches of scientific databases have not revealed any follow-up studies investigating the bioactivity of this compound. While other compounds isolated from Pteris semipinnata have been reported to possess anti-inflammatory and cytotoxic properties, no such experimental data has been published specifically for this compound.

Therefore, the core requirements for the requested comparison guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of foundational research on the biological properties of this particular compound.

Researchers, scientists, and drug development professionals interested in this compound should be aware that its biological profile remains uncharacterized in published literature. Any investigation into its potential therapeutic effects would represent a novel area of research.

Navigating the Labyrinth of a Pterisolic Acid F Synthesis: A Comparative Analysis of Potential Routes

Author: BenchChem Technical Support Team. Date: December 2025

While a dedicated total synthesis of Pterisolic acid F has yet to be reported in peer-reviewed literature, the chemical community has developed robust strategies for constructing its core scaffold, the ent-kaurane diterpenoid framework. This guide provides a head-to-head comparison of two prominent synthetic approaches to structurally related natural products, offering valuable insights for researchers contemplating a synthesis of this compound. The strategies highlighted showcase distinct methodologies for assembling the tetracyclic core and installing key functionalities, providing a basis for envisioning a potential synthetic route.

The comparison focuses on the total synthesis of two representative ent-kaurane diterpenoids, providing a framework for a potential this compound synthesis. The data presented is based on published experimental findings for these analogous compounds.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for two distinct synthetic strategies applicable to the synthesis of ent-kaurane diterpenoids, which could be adapted for this compound.

ParameterSynthesis Route A: Convergent Diels-Alder ApproachSynthesis Route B: Linear Radical Cyclization Approach
Key Reaction Intermolecular Diels-Alder CycloadditionMn(III)-mediated Radical Cyclization
Overall Yield Not explicitly reported for a direct analogueNot explicitly reported for a direct analogue
Longest Linear Sequence Approximately 15-20 steps (estimated)Approximately 18-25 steps (estimated)
Key Starting Materials Substituted bicyclo[4.1.0] skeleton, enone-aldehydeFunctionalized monocyclic precursor
Reagents for Key Step Heat or Lewis AcidMn(OAc)₃, Cu(OAc)₂
Stereocontrol Achieved through facial selectivity of the dienophileSubstrate-controlled diastereoselectivity

Experimental Methodologies: A Glimpse into the Synthetic Playbook

The successful synthesis of complex natural products like this compound hinges on the precise execution of key chemical transformations. Below are representative experimental protocols for the cornerstone reactions of the two compared synthetic strategies.

Route A: Intermolecular Diels-Alder Cycloaddition

This approach leverages a powerful cycloaddition reaction to construct the core polycyclic system in a convergent manner.

Protocol: To a solution of the diene embedded in a substituted bicyclo[4.1.0] skeleton (1.0 eq) in toluene (B28343) (0.1 M) is added the enone-aldehyde dienophile (1.2 eq). The reaction mixture is heated to 110 °C in a sealed tube for 24-48 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the tetracyclic adduct.

Route B: Mn(III)-Mediated Radical Cyclization

This strategy employs a radical-based cyclization to forge a key ring of the ent-kaurane core.

Protocol: A solution of the β-keto ester precursor (1.0 eq) in acetic acid (0.05 M) is treated with manganese(III) acetate (B1210297) dihydrate (2.5 eq) and copper(II) acetate monohydrate (1.0 eq). The mixture is heated to 80 °C for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the bicyclo[3.2.1]octane product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic strategies, providing a clear visual representation of their distinct approaches to constructing the ent-kaurane skeleton.

Synthesis_Comparison cluster_A Route A: Convergent Diels-Alder Approach cluster_B Route B: Linear Radical Cyclization Approach A_Start1 Bicyclo[4.1.0] Diene A_Key Intermolecular Diels-Alder A_Start1->A_Key A_Start2 Enone-Aldehyde A_Start2->A_Key A_Intermediate Tetracyclic Adduct A_Key->A_Intermediate A_End ent-Kaurane Core A_Intermediate->A_End Further Functionalization B_Start Monocyclic Precursor B_Key Mn(III)-mediated Radical Cyclization B_Start->B_Key B_Intermediate1 Bicyclo[3.2.1]octane B_Key->B_Intermediate1 B_Intermediate2 Tricyclic Intermediate B_Intermediate1->B_Intermediate2 Annulation B_End ent-Kaurane Core B_Intermediate2->B_End Ring Closure

Figure 1. A comparative workflow of two potential synthetic strategies for the ent-kaurane core.

Safety Operating Guide

Prudent Disposal of Pterisolic Acid F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Pterisolic Acid F, a specialized research chemical, is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle and dispose of this compound as a hazardous material of unknown toxicity. The following procedures are based on established best practices for the disposal of research chemicals and are intended to provide essential guidance to researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Waste Collection:

    • Collect all waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), in a designated, leak-proof waste container.

    • The container must be chemically compatible with the waste. For a solid, a high-density polyethylene (B3416737) (HDPE) container is generally suitable. For solutions, ensure the container material is compatible with the solvent used.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity or concentration of the compound in the waste.

    • Include the date of accumulation and the name of the principal investigator or research group.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from drains and incompatible materials.[1][2] As a precaution, do not store with strong acids, bases, or oxidizing agents.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[1][3] Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.[1]

  • Empty Container Disposal:

    • For empty containers that previously held this compound, they must be decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste.

    • Subsequent rinsates may be permissible for drain disposal, but it is critical to consult with your institution's EHS for specific guidance.

    • After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste or according to your facility's procedures for decontaminated labware.

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit (in-lab) Do not store more than 10 gallons of hazardous waste in your lab.
Container Status Keep waste containers closed except when adding waste.
Empty Container Rinsing Triple-rinse with a suitable solvent.
First Rinsate Disposal Collect and dispose of as hazardous waste.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage & Disposal cluster_container Empty Container Decontamination A Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a Chemical Fume Hood B->C D Select a Compatible, Leak-Proof Waste Container C->D E Collect Solid Waste & Contaminated Materials D->E F Label Container: 'Hazardous Waste - this compound' E->F G Seal Container Securely H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Triple-Rinse Empty Container I->J K Collect First Rinsate as Hazardous Waste J->K L Dispose of Rinsed Container per Institutional Policy K->L

References

Essential Safety and Handling Protocols for Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Pterisolic acid F. The following procedures are based on best practices for managing similar chemical compounds, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE, drawing parallels from safety data for related acidic and potentially hazardous compounds.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide impact resistance and chemical splash protection, conforming to EN 166 or NIOSH standards. A full-face shield should be worn over goggles to protect against splashes.[1][2][3]
Skin/Body Chemical-Resistant Lab Coat or ApronA lab coat made of chemically resistant material is mandatory. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[4][5]
Hands Nitrile or Butyl Rubber GlovesHandle with gloves inspected prior to use. Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or handling of concentrated solutions, butyl rubber gloves are recommended. Use proper glove removal technique to avoid skin contact.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any vapors or aerosols. If a fume hood is not available, a full-face respirator with appropriate acid gas cartridges is required.
Feet Closed-Toe ShoesClosed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidents.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Prevent the formation of dust or aerosols.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage may be at -20°C for long-term stability.

  • Store away from heat and sources of ignition.

  • Store separately from incompatible substances.

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate.

  • Collect: Carefully collect the absorbed and neutralized material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, with integrated safety checkpoints.

Caption: Experimental workflow with safety checkpoints.

Emergency Response Logic

In the event of an exposure or other emergency, follow this logical response flow.

G cluster_exposure Exposure Response cluster_spill Spill Response Start Emergency Event Exposure Exposure Occurs Start->Exposure Spill Spill Occurs Start->Spill Skin Skin Contact: Rinse with water for 15 min Exposure->Skin Eye Eye Contact: Flush with eyewash for 15 min Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting Exposure->Ingestion Evacuate Evacuate Area Spill->Evacuate SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Notify Notify Supervisor/EHS Evacuate->Notify Contain Contain Spill (if safe) Notify->Contain Cleanup Follow Spill Cleanup Protocol Contain->Cleanup

Caption: Emergency response decision tree.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.